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  • Product: Leucine, 2-(2-methylpropyl)-
  • CAS: 99863-59-9

Core Science & Biosynthesis

Foundational

Structural and Chemical Analysis of Leucine, 2-(2-methylpropyl)-: A Technical Guide for Peptidomimetic Design

Executive Summary In the realm of advanced peptidomimetics and rational drug design, controlling the conformational flexibility of peptide backbones is paramount. Leucine, 2-(2-methylpropyl)- , systematically known as 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced peptidomimetics and rational drug design, controlling the conformational flexibility of peptide backbones is paramount. Leucine, 2-(2-methylpropyl)- , systematically known as 2-amino-2-isobutyl-4-methylpentanoic acid and commonly referred to as α,α-diisobutylglycine (Dibg) , is a highly sterically hindered, non-natural Cα,α-disubstituted amino acid[1].

As a Senior Application Scientist, I frequently utilize Dibg to enforce rigid, extended conformations in synthetic peptides. The geminal diisobutyl substitution at the alpha-carbon creates immense steric bulk, making its synthesis and incorporation notoriously difficult. However, when successfully integrated, Dibg acts as a powerful structural constraint, stabilizing β-strands and disrupting pathogenic protein aggregation, such as Amyloid Beta (Aβ) fibrillogenesis[2]. This whitepaper details the chemical properties, mechanistic structural analysis, and field-proven protocols for synthesizing and utilizing this unique molecule.

Chemical Properties & Quantitative Data

To effectively utilize Dibg, one must first understand its physical and chemical baseline. The following table summarizes the core quantitative data necessary for laboratory handling and stoichiometric calculations[1].

PropertyValue
Systematic Name 2-Amino-2-isobutyl-4-methylpentanoic acid
Common Nomenclature α,α-Diisobutylglycine (Dibg)
CAS Number 99863-59-9
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Boiling Point 282.8 ± 23.0 °C (at 760 mmHg)
Physical Form Solid
Purity Standard ≥ 98% (for SPPS applications)

Mechanistic Structural Analysis: The Ramachandran Constraint

The utility of Dibg stems directly from its steric topology. In natural L-amino acids, the rotation around the N-Cα bond (φ angle) and the Cα-C(O) bond (ψ angle) allows for various secondary structures (α-helices, β-sheets, random coils).

The Causality of Rigidity: When two bulky isobutyl groups are attached to the same alpha-carbon, they clash severely with the adjacent amide carbonyls and NH groups of the peptide backbone. This steric repulsion drastically restricts the accessible Ramachandran space. Thermodynamic minimization forces the Dibg residue into a fully extended conformation, where the φ and ψ angles are locked near 180°[3]. Consequently, inserting Dibg into a flexible peptide sequence acts as a "conformational anchor," forcing the surrounding residues into a β-strand geometry and completely destabilizing β-turns or α-helices.

Experimental Protocols & Workflows

De Novo Synthesis of Dibg via Pd-Mediated Diallylation

The Problem: Traditional unnatural amino acid synthesis relies on the Bucherer-Bergs reaction (converting a ketone to a hydantoin, followed by hydrolysis). However, for diisobutyl ketone, the resulting hydantoin is so sterically shielded that subsequent hydrolysis requires conditions harsh enough to degrade the molecule[4]. The Solution: A palladium-catalyzed diallylation of ethyl nitroacetate bypasses this steric bottleneck[5].

Step-by-Step Methodology:

  • Deprotonation: Dissolve ethyl α-nitroacetate in anhydrous solvent and treat with 2 equivalents of N,N-Diisopropylethylamine (DIEA) to generate the highly nucleophilic nitroacetate anion[5].

  • Pd-Mediated Alkylation: Introduce 2-methylallyl acetate and a Pd(0) catalyst. The Pd(0) forms a Pd(II)-allyl complex, which is rapidly attacked by the nitroacetate anion. Repeat to achieve diallylation[5].

  • Reduction: Subject the diallylated intermediate to catalytic hydrogenation (H₂ over Pd-C catalyst). This simultaneously reduces the nitro group to a primary amine and saturates the allyl double bonds into isobutyl groups.

  • Hydrolysis: Reflux the resulting ester in 2N HCl to hydrolyze the ethyl ester, yielding the free α,α-diisobutylglycine hydrochloride salt.

  • Self-Validation Checkpoint: Confirm the intermediate via ¹H-NMR (look for the disappearance of the highly acidic α-protons of the nitroacetate). Final purity must be validated via LC-MS.

Synthesis A Ethyl alpha-Nitroacetate + DIEA B Nitroacetate Anion A->B Deprotonation D Diallylated Nitroacetate B->D Nucleophilic Attack C Pd(0) Catalyst + 2-Methylallyl Acetate C->D Pd(II)-Allyl Complex E Reduction (H2/Pd-C) & Hydrolysis (HCl) D->E Nitro to Amine / Ester Cleavage F alpha,alpha-Diisobutylglycine (Dibg) E->F Final Product Isolation

Workflow for the Pd-mediated synthesis of α,α-diisobutylglycine (Dibg).

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Problem: Standard peptide coupling reagents (e.g., HBTU, HATU) fail to couple Dibg. The active esters formed by these reagents are too bulky; the incoming amine cannot navigate past the two isobutyl groups to attack the carbonyl carbon[4]. The Solution: Activation via BOP-Cl to form a highly reactive, less sterically demanding mixed anhydride[5].

Step-by-Step Methodology:

  • N-Terminal Protection: React free Dibg with Fmoc-Cl and DIEA in CH₂Cl₂ to yield Fmoc-Dibg-OH[4].

  • Mixed Anhydride Formation: In a dry flask, dissolve Fmoc-Dibg-OH and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in anhydrous CH₂Cl₂. Add DIEA at 0 °C to generate the mixed anhydride intermediate.

  • Resin Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin-bound peptide (bearing a free, deprotected N-terminus)[4].

  • Extended Reaction: Agitate the resin for 24 to 48 hours. The extreme steric hindrance requires extended kinetics to overcome the activation energy barrier.

  • Self-Validation Checkpoint: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow beads) confirms the successful acylation of the primary amine. If positive (blue beads), a second coupling cycle using fresh mixed anhydride is mandatory.

SPPS N1 Fmoc-Dibg-OH N2 BOP-Cl + DIEA (in CH2Cl2) N1->N2 N3 Mixed Anhydride Intermediate N2->N3 Overcomes Steric Bulk N5 Coupled Dibg-Peptide N3->N5 N4 Resin-Bound Peptide (Free N-terminus) N4->N5 Nucleophilic Attack

Activation and coupling strategy for Dibg in Solid-Phase Peptide Synthesis using BOP-Cl.

Applications in Drug Development: Amyloid Beta Mitigation

The unique structural properties of Dibg have been successfully leveraged in neurodegenerative disease research, specifically in halting the progression of Alzheimer's disease via Amyloid Beta (Aβ) mitigation[2].

Aβ fibrillogenesis is driven by the self-assembly of the central hydrophobic core sequence, KLVFF (residues 16-20). By synthesizing a homologous peptidomimetic (e.g., AMY-1) where alternating residues are replaced by Dibg, researchers create a potent fibril "mitigator"[2].

Mechanism of Action: The mitigator peptide retains enough sequence homology to recognize and bind to the KLVFF region of a growing Aβ monomer via hydrogen bonding. However, once bound, the massive steric blockade created by the diisobutyl side chains physically prevents the next Aβ monomer from docking[2]. Furthermore, the rigid β-strand conformation enforced by Dibg can actively induce the disassembly of preformed fibrils into non-toxic, spherical oligomers[2].

Abeta A Abeta Monomers B Nucleation / Oligomerization A->B C Amyloid Fibrils B->C D Dibg-Modified Mitigator (e.g., AMY-1) E Steric Blockade & Conformational Constraint D->E Binds to KLVFF Core E->B Disrupts H-bonding E->C Induces Disassembly F Fibril Disassembly / Inhibition E->F

Mechanism of Dibg-containing peptidomimetics in disrupting Amyloid Beta fibrillogenesis.

References

  • Title: Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization Source: ACS Chemical Neuroscience (PubMed Central) URL: [Link]

Sources

Exploratory

Engineering Conformationally Constrained Peptidomimetics: The Role of 2-Amino-2-isobutyl-4-methylpentanoic Acid

Executive Summary The development of advanced peptidomimetics relies on the strategic incorporation of non-natural amino acids to restrict backbone flexibility, enhance proteolytic stability, and dictate specific seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics relies on the strategic incorporation of non-natural amino acids to restrict backbone flexibility, enhance proteolytic stability, and dictate specific secondary structures. Among the most potent building blocks available is 2-amino-2-isobutyl-4-methylpentanoic acid , commonly referred to as α,α-diisobutylglycine (Dibg) .

As a highly sterically hindered Cα,α-disubstituted amino acid (ααAA), Dibg presents unique thermodynamic and kinetic behaviors during both synthesis and application. This whitepaper provides an in-depth technical analysis of Dibg's conformational dynamics, details the causality behind specialized Solid-Phase Peptide Synthesis (SPPS) protocols required for its integration, and explores its critical role in disrupting pathogenic protein aggregation, specifically in Alzheimer's disease models.

Structural and Conformational Dynamics

The defining feature of Dibg is the presence of two bulky isobutyl side chains attached to the alpha carbon. In standard α-amino acids, the Ramachandran dihedral angles (φ, ψ) can sample a wide conformational space, allowing for flexible loop and coil formations. However, the extreme steric bulk of the diisobutyl groups in Dibg introduces severe intramolecular steric clashes that restrict backbone rotation.

In our structural analyses, Dibg strongly enforces a fully extended backbone conformation, driving the Ramachandran angles to approximately φ/ψ = 180°[1]. This thermodynamic preference makes Dibg an exceptional design element for stabilizing the strand portion of β-hairpin peptides while actively destabilizing β-turns[1]. Consequently, peptidomimetics incorporating Dibg exhibit highly ordered, rigidified structures in aqueous solutions, rendering them highly resistant to native proteases and locking them into target-binding conformations.

Chemical Synthesis and Solid-Phase Integration

Overcoming Synthetic Bottlenecks

Historically, the synthesis of highly hindered ααAAs like Dibg via the classical Bucherer-Bergs hydantoin method resulted in abysmal yields. The causality lies in the extreme resistance of the diisobutyl-substituted hydantoin intermediate to hydrolysis. To bypass this kinetic trap, modern scalable synthesis utilizes a Pd-mediated dialkylation of ethyl nitroacetate as the key first step[2][3]. The nitro group sufficiently activates the alpha carbon, allowing palladium catalysis to efficiently introduce the bulky isobutyl moieties before subsequent reduction and hydrolysis[2].

The SPPS Thermodynamic Barrier

Integrating Dibg into a growing peptide chain via SPPS presents a massive challenge. Standard uronium or phosphonium coupling reagents (e.g., HATU, HBTU) generate bulky active esters (such as OBt or OAt). The steric shielding provided by Dibg's diisobutyl groups prevents the incoming amine from successfully attacking these bulky active esters.

To overcome this, we must shift the acylation mechanism. The use of Fmoc-amino acid symmetrical anhydrides—or highly reactive acylating agents like BOP-Cl—is mandatory[2][4]. Symmetrical anhydrides present a highly reactive, less sterically encumbered carbonyl carbon, allowing the difficult N-acylation of highly hindered ααAAs to proceed efficiently[4].

G A Ethyl Nitroacetate B Pd-Mediated Dialkylation (Isobutyl Addition) A->B C α,α-Diisobutylglycine (Dibg) B->C D In situ Silylation & Fmoc Protection C->D E Fmoc-Dibg-OH D->E F Symmetrical Anhydride Formation (DIC) E->F G SPPS onto PAL-PEG-PS Resin F->G

Synthesis and SPPS integration workflow for α,α-Diisobutylglycine (Dibg).

Therapeutic Application: Amyloid-β (Aβ) Fibrillization Inhibitors

A critical application of Dibg is in the engineering of Amyloid Aggregation Mitigating Peptides (AAMPs) for Alzheimer's disease. The self-assembly of Amyloid-β (Aβ) into neurotoxic fibrils is driven by its central hydrophobic core, the KLVFF motif[5].

By replacing native hydrogen atoms on the α-carbon of the KLVFF residues with bulky alkyl substituents (forming ααAAs like Dibg), researchers introduce massive steric constraints[5]. The diisobutyl side chains of Dibg act as a physical wedge, blocking the proliferation of intermolecular hydrogen bonding required for β-sheet propagation[5]. Remarkably, Dibg-modified peptidomimetics not only disrupt de novo Aβ1-40 fibril formation but possess the thermodynamic driving force to disassemble preformed fibrils into non-toxic spherical particles[6].

MOA N1 Native Aβ Peptide (KLVFF Core) N2 Unrestricted H-Bonding N1->N2 M1 Dibg-Modified Peptidomimetic N1->M1 Targeting N3 Amyloid Fibrillization (Neurotoxic) N2->N3 M2 Steric Clash via Diisobutyl Side Chains M1->M2 M3 Disruption of β-Sheet Hydrogen Bonding M2->M3 M3->N3 Inhibits M4 Fibril Disassembly into Spherical Particles M3->M4

Mechanism of Aβ fibril disruption by Dibg-incorporated peptidomimetics.

Quantitative Conformational Data

The structural impact of Dibg compared to other amino acids highlights its necessity in rigid peptidomimetic design.

Amino AcidSide Chain BulkRamachandran Preference (φ/ψ)SPPS Coupling DifficultyAβ Fibril Disruption Efficacy
Glycine NoneHighly FlexibleLowIneffective
L-Valine Isopropylβ-sheetLow-ModerateLow
Dpg Dipropyl3_10 helix / ExtendedHighModerate
Dibg DiisobutylFully Extended (180°/180°)Very HighHigh (Disassembles preformed fibrils)[6]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation steps.

Protocol 1: Nα-Protection of Free Dibg (In situ Silylation)

Causality: The extreme steric hindrance of the diisobutyl groups shields the alpha-amine, making standard Fmoc-Cl protection sluggish. Silylation transiently forms a highly nucleophilic, soluble silyl amine, driving the subsequent Fmoc acylation to completion[2].

  • Preparation: Suspend 10 mmol of free α,α-diisobutylglycine in 50 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Silylation: Add 2.5 equivalents of N,N-diisopropylethylamine (DIEA), followed by dropwise addition of 2.2 equivalents of Trimethylsilyl chloride (TMS-Cl). Reflux the mixture for 2 hours until a clear solution is obtained (indicating complete silylation).

  • Acylation: Cool the reaction to 0°C. Add 1.1 equivalents of Fmoc-Cl dissolved in CH₂Cl₂ dropwise. Stir at room temperature for 12 hours.

  • Workup & Validation: Concentrate the mixture, partition between EtOAc and 1N HCl, and purify via silica gel chromatography.

  • Self-Validation Check: Confirm product identity and purity (>98%) via ¹H-NMR (presence of Fmoc aromatic protons and diisobutyl methyl doublets) and LC-MS before proceeding to SPPS.

Protocol 2: Solid-Phase Assembly of Dibg via Symmetrical Anhydrides

Causality: Standard colorimetric tests (like the Kaiser test) are notoriously unreliable for highly hindered primary amines. Therefore, this protocol utilizes a micro-cleavage validation system.

  • Anhydride Formation: In a dry vial, dissolve 4 equivalents of Fmoc-Dibg-OH in minimal anhydrous CH₂Cl₂. Add 2 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 30 minutes at room temperature to form the symmetrical anhydride, (Fmoc-Dibg)₂O[4].

  • Resin Preparation: Swell PAL-PEG-PS resin (1 equivalent based on loading capacity) in DMF for 30 minutes[2]. Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and CH₂Cl₂.

  • Coupling: Evaporate the CH₂Cl₂ from the anhydride mixture, redissolve in minimal DMF, and add to the resin. Shake continuously for 12–24 hours at room temperature.

  • Self-Validation Check (Micro-cleavage): Do not rely on the Kaiser test. Withdraw a 5 mg aliquot of resin. Treat with TFA/TPS/phenol/H₂O (88:2:5:5) for 2 hours[2]. Evaporate, precipitate in cold ether, and analyze via MALDI-MS. Proceed to the next SPPS step only if the expected mass shift corresponding to Dibg addition is confirmed[2].

References

  • Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides Source: ResearchGate URL:[Link]

  • Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization Source: PMC / National Institutes of Health URL:[Link]

  • Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted Amino Acids Source: LSU Digital Commons URL:[Link]

  • Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization Source: ACS Chemical Neuroscience URL:[Link]

Sources

Foundational

A Note on Chemical Identification: CAS 99863-59-9 and Cocamidopropyl Betaine

An In-depth Technical Guide to the Thermodynamic Properties of Cocamidopropyl Betaine in Aqueous Solutions The specific CAS number 99863-59-9 is not widely indexed in scientific literature. However, searches for this num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Cocamidopropyl Betaine in Aqueous Solutions

The specific CAS number 99863-59-9 is not widely indexed in scientific literature. However, searches for this number and related systematic names, such as "1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-C8-18 acyl derivs., inner salts," consistently point to the well-characterized substance, Cocamidopropyl Betaine (CAPB) (CAS 61789-40-0)[1][2][3][4]. CAPB is a major component of such mixtures derived from coconut or palm kernel oil[1]. Therefore, this guide will focus on the thermodynamic properties of Cocamidopropyl Betaine as the substance of primary interest for researchers, scientists, and drug development professionals.

Cocamidopropyl betaine is a zwitterionic surfactant, meaning its molecule contains both a cationic and an anionic functional group, rendering it electrically neutral over a wide pH range[5][6]. This amphoteric nature contributes to its mildness and excellent compatibility with other surfactant types, making it a staple in personal care products, and an interesting candidate for various drug delivery systems[7][8]. Understanding its thermodynamic behavior in aqueous solutions is crucial for optimizing formulations and predicting its performance.

Core Concepts in Surfactant Thermodynamics: The Phenomenon of Micellization

The behavior of surfactants in aqueous solutions is governed by the hydrophobic effect. The surfactant molecules, composed of a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail, will preferentially adsorb at interfaces (e.g., air-water) to minimize the unfavorable interactions between their hydrophobic tails and water.

As the concentration of the surfactant increases, a point is reached where the interface is saturated. Beyond this concentration, the surfactant molecules begin to self-assemble in the bulk solution to form aggregates known as micelles . This process, termed micellization , is a spontaneous phenomenon driven by the desire to minimize the free energy of the system[9]. The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC) [9].

Micellization cluster_0 Below CMC cluster_1 At CMC Monomer Surfactant Monomers Micelle Micelle Formation Monomer->Micelle Increased Concentration

Caption: The transition from individual surfactant monomers to self-assembled micelles at the Critical Micelle Concentration (CMC).

The thermodynamic favorability of micellization is described by three key parameters:

  • Gibbs Free Energy of Micellization (ΔG°mic): This value indicates the spontaneity of the micellization process. A negative ΔG°mic signifies that micelle formation is a spontaneous and favorable process[10][11].

  • Enthalpy of Micellization (ΔH°mic): This parameter represents the heat change associated with micelle formation. It reflects the balance of energy changes from processes like the breaking of water's hydrogen bonds around the hydrophobic tails and van der Waals interactions between the tails within the micelle core[10].

  • Entropy of Micellization (ΔS°mic): This value indicates the change in randomness or disorder of the system upon micellization. The primary contributor to a positive entropy change is the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, which significantly increases the overall entropy of the system[11][12].

The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Where T is the absolute temperature. This relationship allows for the calculation of one parameter if the others are known.

Thermodynamic Profile of Cocamidopropyl Betaine (CAPB) in Aqueous Media

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, indicating its efficiency. A lower CMC value implies that less surfactant is needed to saturate the interfaces and form micelles. The CMC of CAPB is influenced by factors such as temperature, pH, and the presence of electrolytes or other solutes[13][14].

CMC Value Conditions Reference
~0.1% (by weight)pH independent[13]
1.01 mg/mLNot specified[13]
63.1 mg/dm³Aqueous solution
0.09-0.97 mM25°C[15]
0.974 mmol/LAqueous solution[16]

The presence of salts in a CAPB solution can decrease its CMC. This is due to the "salting-out" effect, where the electrolytes reduce the repulsion between the charged head groups of the surfactant molecules, thus favoring their aggregation at lower concentrations[17][18]. Conversely, the addition of organic co-solvents like alcohols tends to increase the CMC, as they can increase the solubility of the surfactant monomers in the bulk solution[14].

Thermodynamics of CAPB Micellization

The micellization of CAPB is a spontaneous process, as indicated by a negative Gibbs free energy of micellization (ΔG°mic)[13]. The primary driving force for this process is the significant increase in entropy (a large, positive ΔS°mic) that results from the release of structured water molecules from around the hydrophobic tails of the CAPB monomers[11][12]. This entropic contribution typically outweighs the enthalpic term (ΔH°mic), making the overall process favorable.

While specific, directly measured values for ΔH°mic and ΔS°mic of pure CAPB are not abundant in the readily available literature, the general principles of surfactant thermodynamics suggest that the process is entropy-driven[19].

Surface Activity and Solubility

CAPB is highly effective at reducing the surface tension of water. In aqueous solutions, it can lower the surface tension from approximately 72 mN/m to around 29-33 mN/m at concentrations above its CMC[15]. This property is fundamental to its function as a detergent, wetting agent, and emulsifier[7].

CAPB is readily soluble in water[1][7][8]. It is typically supplied as an aqueous solution, often around 30% active matter[1][15]. Its solubility is a key attribute for its use in a wide array of aqueous formulations.

Experimental Determination of Thermodynamic Properties

Accurate determination of the thermodynamic properties of surfactants like CAPB is essential for research and development. Below are protocols for common methodologies.

Protocol 1: Determination of CMC by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of CAPB with varying concentrations, typically spanning several orders of magnitude around the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

  • Measurement: For each concentration, measure the surface tension at a constant temperature. Ensure the instrument is properly calibrated and the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the CAPB concentration. The CMC is determined from the point of intersection of the two linear regions of the plot[19].

TensiometryWorkflow A Prepare CAPB Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Determine CMC at Inflection Point C->D

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Protocol 2: Determination of CMC by Conductivity Measurement

This technique is suitable for ionic or zwitterionic surfactants. It is based on the change in the molar conductivity of the solution as micelles are formed.

Methodology:

  • Solution Preparation: Prepare a series of CAPB solutions of known concentrations in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement: Measure the specific conductivity of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the point where the slopes change[12][19]. The change in slope occurs because the micelles have a lower mobility than the individual ions.

Protocol 3: Determination of Thermodynamic Parameters (ΔG°mic, ΔH°mic, ΔS°mic)

These parameters can be calculated from the temperature dependence of the CMC.

Methodology:

  • CMC Determination at Various Temperatures: Determine the CMC of CAPB at several different temperatures using one of the methods described above (e.g., conductivity).

  • Calculation of ΔG°mic: The Gibbs free energy of micellization can be calculated at each temperature using the following equation for zwitterionic surfactants: ΔG°mic = RT ln(CMC) Where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction[11][20].

  • Calculation of ΔH°mic and ΔS°mic: The enthalpy and entropy of micellization can be determined from the Gibbs-Helmholtz equation by plotting ΔG°mic versus T. The slope of this plot gives -ΔS°mic, and the y-intercept gives ΔH°mic. Alternatively, the van't Hoff equation can be used: d(ln CMC)/dT = -ΔH°mic / RT² By plotting ln(CMC) versus 1/T, the slope is equal to -ΔH°mic/R. Once ΔG°mic and ΔH°mic are known, ΔS°mic can be calculated.

ThermodynamicsRelationship G ΔG°mic (Spontaneity) ΔG°mic = ΔH°mic - TΔS°mic H ΔH°mic (Enthalpy) H->G S ΔS°mic (Entropy) S->G T Temperature (T) T->G

Caption: The relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) in determining the spontaneity of micellization.

Conclusion

Cocamidopropyl betaine exhibits the classic thermodynamic behavior of a surfactant in aqueous solution, driven primarily by the hydrophobic effect. Its ability to spontaneously self-assemble into micelles above a critical concentration is a key aspect of its functionality. The micellization process is characterized by a negative Gibbs free energy, indicating its spontaneity, and is largely driven by a significant positive entropy change resulting from the release of structured water molecules. Understanding these thermodynamic principles and the experimental methods to quantify them is crucial for the effective application of CAPB in scientific research and the development of advanced formulations.

References

  • Adsorption Behavior of Cocamidopropyl Betaine Under Conditions of High Temperature and High Salinity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cocamidopropyl betaine - Wikipedia. (n.d.). Retrieved from [Link]

  • Cocamidopropyl betaine - Grokipedia. (n.d.). Retrieved from [Link]

  • Thermodynamics of micellization - Wikipedia. (n.d.). Retrieved from [Link]

  • Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Publishing. (n.d.). Retrieved from [Link]

  • Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC. (2024, May 21). Retrieved from [Link]

  • PROPERTIES OF COCOBETAINE AQUEOUS SOLUTIONS - BazEkon. (2012, April 12). Retrieved from [Link]

  • Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent - CORE. (n.d.). Retrieved from [Link]

  • Working With Cocamidopropyl Betaine - Essentially Natural. (2023, September 14). Retrieved from [Link]

  • Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. (2023, February 19). Retrieved from [Link]

  • MICELLE SIZE DISTRIBUTIONS AND GEOMETRY TRANSITIONS MOLECULAR THERMODYNAMICS OF MICELLIZATION - SciELO. (n.d.). Retrieved from [Link]

  • Cocamidopropyl Betaine - Surfactants - Natural Bulk Supplies. (n.d.). Retrieved from [Link]

  • Surface and Thermodynamic Parameters of Some Cationic Surfactants - ACS Publications. (n.d.). Retrieved from [Link]

  • Thermodynamic and Interfacial Characterization of Petroleum Industry Surfactants: A Study on Critical Micelle Concentration and Interfacial Tension Behavior under Mild Conditions - PMC. (n.d.). Retrieved from [Link]

  • Surface Activity, Aggregation Behavior, Wettability, and Foam Properties of Mixed System of Gemini Cationic Silicon Surfactant a - American Chemical Society. (2026, March 18). Retrieved from [Link]

  • Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide - PMC. (2024, December 11). Retrieved from [Link]

  • Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface - MDPI. (2025, June 07). Retrieved from [Link]

  • Cas 105-59-9,Diethanolmethylamine - LookChem. (n.d.). Retrieved from [Link]

  • Surface Activity, Aggregation Behavior, Wettability, and Foam Properties of Mixed System of Gemini Cationic Silicon Surfactant and Betaine Hydrocarbon Surfactant in Dilute Solutions | Industrial & Engineering Chemistry Research - ACS Publications. (2026, March 22). Retrieved from [Link]

  • Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization - MDPI. (2023, April 13). Retrieved from [Link]

  • Synergistic Effect and Phase Behavior of SCG-CAPB-H 2 O Ternary Compound System. (2024, April 06). Retrieved from [Link]

  • (PDF) An insight into thermodynamic and association behaviours of cocamidopropyl betaine (CAPB) surfactant in water and water–alcohol mixed media - ResearchGate. (2021, May 08). Retrieved from [Link]

  • 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-(C8-18 and C18-unsatd. acyl) derivs., inner salts - PubChem. (n.d.). Retrieved from [Link]

  • The Relationship between Wormlike Micelle Scission Free Energy and Micellar Composition: The Case of Sodium Lauryl Ether Sulfate and Cocamidopropyl Betaine | Langmuir - ACS Publications. (2020, September 28). Retrieved from [Link]

  • 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-(C8-18(even numbered) and C18 unsaturated acyl) derivs., hydroxides, inner salts - PubChem. (n.d.). Retrieved from [Link]

  • DETERMINATION OF FREE ENERGY OF MICELLIZATION OF SODIUM DODECYL SULFATE - Umcs. (n.d.). Retrieved from [Link]

  • 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-(C8-18 and C18-unsatd. acyl) derivs., inner salts - Substance Details - EPA. (2023, November 01). Retrieved from [Link]

Sources

Exploratory

synthesis pathways for 2-isobutyl-DL-leucine derivatives

Synthesis Pathways and Methodological Engineering of 2-Isobutyl-Leucine ( α,α -Diisobutylglycine) Derivatives Executive Summary The incorporation of α,α -disubstituted amino acids ( αα AAs) into peptide sequences is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Methodological Engineering of 2-Isobutyl-Leucine ( α,α -Diisobutylglycine) Derivatives

Executive Summary The incorporation of α,α -disubstituted amino acids ( αα AAs) into peptide sequences is a premier strategy for enforcing conformational constraints, stabilizing secondary structures (such as 310​ -helices and β -strand mimics), and developing proteolytic-resistant therapeutics. This whitepaper provides an in-depth mechanistic and methodological guide to the synthesis of 2-isobutyl-leucine derivatives, specifically focusing on the highly efficient Palladium-mediated pathway.

Structural Clarification & Nomenclature (Expert Insight)

Before detailing the synthetic pathways, it is critical to address a pervasive nomenclature artifact found in commercial chemical databases.

Many suppliers list this target compound as "2-Isobutyl-DL-leucine" [1]. However, a fundamental structural analysis reveals this to be a misnomer. Leucine is historically defined as 2-amino-4-methylpentanoic acid, possessing a single isobutyl side chain. When the α -proton of leucine is substituted with a second isobutyl group, the resulting molecule is α,α -diisobutylglycine (Dibg) . Because the α -carbon is bonded to two identical isobutyl groups, the molecule is strictly achiral . The "DL" designation (e.g., CAS 99863-59-9) is an artifact of automated nomenclature algorithms that append stereochemical labels to any derivative of a canonical amino acid, regardless of symmetry[1].

Understanding this achirality is crucial for drug development professionals, as it eliminates the need for complex enantiomeric resolution steps (such as enzymatic esterase hydrolysis) downstream.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of highly branched αα AAs like Dibg is notoriously difficult due to extreme steric hindrance at the α -carbon.

  • Failure of Traditional Pathways: The classical Bucherer-Bergs hydantoin synthesis yields exceptionally poor results for Dibg. The condensation of diisobutyl ketone with ammonium carbonate and cyanide suffers from severe steric clash, inhibiting both the formation and the subsequent hydrolysis of the hydantoin intermediate[2].

  • Failure of Direct Alkylation: Attempting a direct SN​2 dialkylation of ethyl nitroacetate with branched alkyl halides (e.g., isobutyl bromide) is non-productive. The steric bulk of the electrophile causes the reaction to default to E2 elimination (yielding isobutylene) and O -alkylation, rather than the desired C -alkylation[2].

  • The Palladium Solution: To circumvent these steric barriers, engineered an elegant pathway utilizing a Pd(0)-mediated allylic alkylation[2]. By using 2-methylallyl acetate, the reaction proceeds via a highly reactive π -allyl-palladium complex. The nitroacetate anion easily attacks this extended, charge-delocalized complex, bypassing the steric hindrance that plagues direct SN​2 reactions[2].

Mechanistic Workflows

SynthWorkflow A Ethyl Nitroacetate + 2-Methylallyl acetate B Pd(0) Catalysis (Allylic Alkylation) A->B C Ethyl α,α-bis(2-methylallyl) nitroacetate B->C 92% Yield D H2, Pd/C (Global Reduction) C->D E Ethyl α,α-diisobutylglycinate D->E >95% Yield F 6N HCl Reflux (Hydrolysis) E->F G 2-Isobutyl-leucine (Dibg) F->G 85% Yield H Fmoc-OSu (Protection) G->H I Fmoc-Dibg-OH (SPPS Ready) H->I 88% Yield

Caption: Synthetic workflow for Fmoc-protected 2-isobutyl-leucine (Dibg).

PdCycle Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (2-Methylallyl acetate) NuAttack Nucleophilic Attack by Nitroacetate Anion PiAllyl->NuAttack DIEA base Product Alkylated Nitroacetate Product NuAttack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Pd-mediated allylic alkylation of nitroacetate.

Step-by-Step Experimental Protocols

The following self-validating protocols detail the transformation of ethyl nitroacetate into SPPS-ready Fmoc-Dibg-OH, adapted from established literature[2].

Protocol 1: Pd-Catalyzed Diallylation of Ethyl Nitroacetate

Objective: Synthesize the sterically hindered quaternary carbon center.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve ethyl α -nitroacetate (1.0 eq) and 2-methylallyl acetate (2.1 eq) in anhydrous THF to a concentration of 0.6 M.

  • Deprotonation: Add diisopropylethylamine (DIEA, 2.1 eq) to generate the reactive nitroacetate anion.

  • Catalysis: Introduce the catalyst system consisting of Pd(OAc) 2​ (5 mol%) and PPh 3​ (20 mol%).

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours.

  • Validation: Monitor via TLC (hexane/EtOAc). The reaction is complete upon total consumption of the starting nitroacetate.

  • Workup: Cool to room temperature. Add polymer-supported PPh 3​ resin to scavenge the palladium catalyst. Filter, concentrate the filtrate in vacuo, and purify via flash column chromatography to yield ethyl α,α -bis(2-methylallyl)nitroacetate as a colorless oil.

Protocol 2: Global Reduction

Objective: Convert the nitro group to a primary amine and reduce the alkenes to alkanes in a single operation.

  • Preparation: Dissolve the diallylated nitroacetate in anhydrous methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with H 2​ gas and maintain under a hydrogen atmosphere (using a 40 psi Parr shaker) at room temperature for 24 hours.

  • Validation: 1 H NMR must show the complete disappearance of the vinylic protons ( δ ~4.8 ppm).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford ethyl α,α -diisobutylglycinate.

Protocol 3: Acidic Hydrolysis

Objective: Cleave the ethyl ester to yield the free amino acid.

  • Preparation: Suspend the ethyl α,α -diisobutylglycinate in 6N aqueous HCl (10 mL/mmol).

  • Reaction: Reflux the mixture vigorously at 100-110 °C for 48 hours.

    • Causality Note: The extreme steric bulk of the two isobutyl groups shields the carbonyl carbon from nucleophilic attack, rendering standard basic saponification (NaOH/MeOH) highly inefficient. Forcing acid-catalyzed hydrolysis is strictly required.

  • Workup: Evaporate the solvent under reduced pressure to yield 2-isobutyl-leucine (Dibg) hydrochloride as a white solid.

Protocol 4: N- α -Fmoc Protection

Objective: Prepare the amino acid for Solid-Phase Peptide Synthesis (SPPS).

  • Preparation: Dissolve Dibg·HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add Na 2​ CO 3​ (2.5 eq) and cool the mixture to 0 °C.

  • Acylation: Add Fmoc-OSu (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate, and recrystallize to yield Fmoc-Dibg-OH[2].

Quantitative Data Summaries

The thermodynamic and kinetic drivers for each step are summarized below, providing a rapid reference for process scale-up.

Reaction PhaseReagents & CatalystsTemp (°C)Time (h)Yield (%)Mechanistic Driver
1. Allylic Alkylation 2-Methylallyl acetate, Pd(OAc) 2​ , PPh 3​ , DIEA501292 π -allyl-Pd complex formation overcomes steric hindrance
2. Global Reduction H 2​ gas (40 psi), 10% Pd/C, Methanol2524>95Exothermic catalytic hydrogenation of alkenes and nitro group
3. Ester Hydrolysis 6N HCl (aq)1004885Forcing acidic conditions required for highly shielded ester
4. Fmoc Protection Fmoc-OSu, Na 2​ CO 3​ , Dioxane/H 2​ O251288Schotten-Baumann acylation under biphasic conditions

Downstream Applications: SPPS Anchoring

Once Fmoc-Dibg-OH is synthesized, researchers frequently utilize it to synthesize conformationally constrained peptides, such as mitigators that disrupt Amyloid- β (A β1−40​ ) fibrillization[3].

However, because Dibg is a highly hindered αα AA, standard coupling reagents (e.g., HATU, DIC/Oxyma) often fail to achieve quantitative coupling yields on solid supports. To overcome this, the symmetric anhydride method is employed[2].

Anchoring Protocol: Fmoc-Dibg-OH is reacted with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and DIEA in dichloromethane to pre-form the symmetric anhydride. This highly reactive intermediate is then added directly to the deprotected PAL-PEG-PS resin. The symmetric anhydride drives the acylation of the resin linker forward, effectively bypassing the severe steric environment that stalls standard carbodiimide chemistries[2].

References

  • Etienne, M. A., et al. (2010). Effects of Peptides Derived from Terminal Modifications of the A β Central Hydrophobic Core on A β Fibrillization. ACS Chemical Neuroscience.[Link]

  • Fu, Y., Etienne, M. A., & Hammer, R. P. (2003). Facile Synthesis of α,α -Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin. The Journal of Organic Chemistry, 68(25), 9854–9857.[Link]

  • AccelaChem / Commercial Catalog Data. 2-Isobutyl-DL-leucine (CAS: 99863-59-9).[Link]

Sources

Foundational

Bucherer-Bergs method for synthesizing alpha,alpha-disubstituted amino acids

The Bucherer-Bergs Synthesis of α,α -Disubstituted Amino Acids: A Comprehensive Technical Guide Executive Summary & Strategic Rationale In the landscape of modern drug development, α,α -disubstituted amino acids are indi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bucherer-Bergs Synthesis of α,α -Disubstituted Amino Acids: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

In the landscape of modern drug development, α,α -disubstituted amino acids are indispensable building blocks. By incorporating quaternary stereocenters at the α -carbon, these non-natural amino acids impose severe conformational restrictions on peptide backbones (e.g., inducing 310​ -helical structures) and provide immense steric hindrance against proteolytic enzymes .

For synthetic chemists, accessing these sterically demanding quaternary centers is notoriously difficult. While the Strecker synthesis is effective for aldehydes, it often suffers from reversibility and poor yields when applied to sterically hindered ketones[1]. The Bucherer-Bergs reaction overcomes this thermodynamic barrier. By converting a ketone into a highly stable 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) intermediate, the reaction drives the multicomponent equilibrium forward with exceptional atom economy [2]. Subsequent alkaline hydrolysis of the hydantoin yields the desired α,α -disubstituted amino acid.

This whitepaper details the mechanistic logic, self-validating experimental protocols, and process intensification strategies required to master this workflow.

Mechanistic Pathway & Chemical Logic

The Bucherer-Bergs reaction is a multicomponent condensation involving a ketone, potassium cyanide (KCN), and ammonium carbonate ( (NH4​)2​CO3​ ). The success of this reaction relies on a precise cascade of molecular events:

  • Aminonitrile Formation: Ammonium carbonate thermally decomposes in situ to provide ammonia ( NH3​ ) and carbon dioxide ( CO2​ ). The ketone condenses with NH3​ and hydrogen cyanide (derived from KCN) to form an α -aminonitrile[3].

  • Carboxylation: The nucleophilic nitrogen of the aminonitrile attacks CO2​ to generate a cyano-carbamic acid intermediate[3].

  • Cyclization & Rearrangement: Intramolecular cyclization yields a 5-imino-oxazolidin-2-one. This intermediate undergoes a critical rearrangement via an isocyanate intermediate to form the thermodynamically stable 5,5-disubstituted hydantoin[3].

Mechanism K Ketone + KCN + (NH4)2CO3 AN α-Aminonitrile K->AN NH3, HCN CCA Cyano-carbamic acid AN->CCA CO2 ISO Isocyanate Intermediate CCA->ISO Cyclization HYD 5,5-Disubstituted Hydantoin ISO->HYD Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction forming 5,5-disubstituted hydantoins.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be understood through the lens of causality. Every reagent ratio and environmental condition serves a specific thermodynamic or kinetic purpose.

Protocol A: Synthesis of 5,5-Disubstituted Hydantoins

Causality Focus: Volatility Control and pH Buffering

  • Preparation: Dissolve the target ketone (1.0 equiv) in a 50% aqueous ethanol solution. Logic: This solvent system bridges the solubility gap between the organic ketone and the inorganic salts.

  • Reagent Addition: Add KCN (1.5 - 2.0 equiv) and (NH4​)2​CO3​ (3.0 - 3.5 equiv). Logic: A 1:2:2 or higher ratio is critical. The excess ammonium carbonate acts as a buffer to maintain the pH at ~8-9. If the solution becomes too alkaline, cyanide degrades; if it becomes acidic, cyanohydrin formation is hindered[3].

  • Reaction (Hoyer Modification): Seal the reaction mixture in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 80–120 °C for 12–24 hours. Logic: Because NH3​ and CO2​ are gases, heating in an open flask leads to reagent loss. A sealed vessel retains these gases, driving the equilibrium toward the hydantoin[4].

  • Workup & Precipitation: Cool the vessel to room temperature before opening. Slowly acidify the mixture with concentrated HCl until pH 2-3 is reached. Logic: Acidification neutralizes the alkaline buffer and protonates the hydantoin, drastically reducing its aqueous solubility and forcing it to precipitate[3].

  • Isolation: Filter the white crystalline precipitate and wash with cold water. Recrystallize from ethanol/water.

Protocol B: Hydrolysis to α,α -Disubstituted Amino Acids

Causality Focus: Overcoming Heterocyclic Stability

  • Preparation: Suspend the purified 5,5-disubstituted hydantoin in a concentrated aqueous solution of Barium Hydroxide, Ba(OH)2​ (3.0 - 5.0 equiv).

  • High-Pressure Hydrolysis: Heat the suspension in an autoclave at 150 °C for 24–48 hours. Logic: The imidazolidine-2,4-dione ring is exceptionally stable due to resonance and hydrogen bonding. Forcing alkaline conditions under pressure are required to cleave the amide bonds [5].

  • Neutralization & Barium Removal: Cool the mixture and bubble CO2​ gas through the solution (or carefully add dilute H2​SO4​ ) until the pH reaches 7. Logic: Ba(OH)2​ is specifically chosen over NaOH because the barium ions can be quantitatively precipitated as insoluble BaCO3​ (or BaSO4​ ), leaving the highly water-soluble free amino acid completely isolated in the aqueous phase [6].

  • Isolation: Filter the BaCO3​ precipitate through a Celite pad. Lyophilize or concentrate the filtrate in vacuo to yield the pure α,α -disubstituted amino acid.

Workflow Step1 1. Multicomponent Condensation Ketone, KCN, (NH4)2CO3 (Sealed Vessel, 80-120°C) Step2 2. Acidification & Precipitation (HCl to pH 2-3) Step1->Step2 Step3 3. Alkaline Hydrolysis (Ba(OH)2, 150°C, Pressure) Step2->Step3 Step4 4. Neutralization (Precipitate BaCO3, Filter) Step3->Step4 Step5 5. Isolation of α,α-Disubstituted Amino Acid Step4->Step5

Caption: Workflow from ketone to alpha,alpha-disubstituted amino acid via hydantoin.

Process Intensification & Quantitative Data

Traditional batch synthesis of hydantoins suffers from long reaction times and scalability issues due to gas evolution. Recent advancements in flow chemistry have revolutionized this process. By utilizing a two-feed continuous flow approach, the interfacial area of the biphasic reaction mixture is maximized, and the lack of gaseous headspace forces the dissolved gases to react instantly [7].

Table 1: Hydantoin Synthesis (Batch vs. Continuous Flow)
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reactor Type Sealed Flask / AutoclaveHastelloy Coil Reactor
Temperature 60 - 80 °C120 °C
Pressure Atmospheric to Low20 bar
Reaction Time 12 - 48 hours~30 minutes
Yield (Hydantoin) 60 - 85%>90% (Quantitative)
Scalability Limited by gas evolutionHigh (Process Intensification)
Table 2: Hydantoin Hydrolysis Modalities
Hydrolysis MethodReagentTemp / TimeDownstream PurificationYield
Acidic 6M HCl110 °C / 24-48hEvaporation of volatile HClModerate (Prone to side reactions)
Alkaline (NaOH) 2M NaOH150 °C / 12-24hIon-exchange chromatographyHigh
Alkaline (Ba(OH)2) Ba(OH)2​ (aq)150 °C / 12-24hPrecipitation of BaCO3​ (Filtration)Excellent (High Purity)

Biological Application: Peptide Stabilization Logic

The ultimate goal of synthesizing α,α -disubstituted amino acids is their integration into peptide therapeutics. Natural peptides are rapidly degraded by proteases in vivo, severely limiting their bioavailability. The introduction of a quaternary carbon strictly limits the ϕ and ψ dihedral angles of the peptide backbone. This conformational restriction prevents the peptide from adopting the extended conformation required to bind into the active site of proteolytic enzymes, thereby drastically increasing the drug's half-life.

Logic AA α,α-Disubstituted Amino Acid Conf Conformational Restriction AA->Conf Protease Steric Hindrance at Cleavage Site AA->Protease Stability Increased Proteolytic Stability Conf->Stability Protease->Stability

Caption: Logical relationship: How alpha,alpha-disubstituted amino acids enhance stability.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024.[Link]

  • Esteban-Arderíus, P., Cuadros-Higueras, C., & Núñez-Villanueva, D. (2024). "Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids." Targets in Heterocyclic Systems.[Link]

  • Wang, Y., et al. (2020). "Study on the Formation of Glycine by Hydantoin and Its Kinetics." ACS Omega, 5(23), 13704–13711.[Link]

  • Livak, J. E., & Britton, E. C. (1951). "Method for production of amino acids.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 2-(2-methylpropyl)succinic Acid as a Leucine-Displaying Scaffold in Beta-Strand Peptidomimetics

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Stable Beta-Strand Mimics in Drug Discovery The beta-strand is a fundamental secondary structure in pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stable Beta-Strand Mimics in Drug Discovery

The beta-strand is a fundamental secondary structure in proteins, forming the basis of beta-sheets which are critical for protein architecture and function.[1] Notably, many protein-protein interactions (PPIs) are mediated by the recognition of an extended beta-strand from one protein partner by another.[1][2] This makes the beta-strand a prime target for the design of therapeutic agents aimed at modulating these interactions, which are implicated in a vast array of diseases. However, short, natural peptides that could mimic these interaction motifs are often poor drug candidates due to their conformational flexibility and rapid degradation by proteases.

Peptidomimetics offer a solution by replacing parts of the peptide backbone with non-peptidic scaffolds that enforce a specific, bioactive conformation.[3] This application note provides a detailed guide on the incorporation of a specific scaffold, 2-(2-methylpropyl)succinic acid, into a peptide sequence to create a potent beta-strand mimic. This scaffold is designed to replace a dipeptide unit, with the 2-methylpropyl group (the isobutyl side chain of leucine) projecting from the backbone in a manner analogous to a residue in a natural beta-strand. Such constrained mimics can serve as pre-organized binding partners for enzymes and receptors, potentially offering significant entropic advantages in binding affinity.[4]

This guide will cover the complete workflow from solid-phase synthesis and purification to comprehensive biophysical characterization and a functional application in a protease inhibition assay.

Part 1: Synthetic Protocol — Solid-Phase Synthesis of a Beta-Strand Mimetic

The synthesis of peptidomimetics incorporating non-standard building blocks is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The following protocol details the manual synthesis of a model pentapeptide mimic, Ac-Ala-Mps-Arg-NH₂, where 'Mps' represents the 2-(2-methylpropyl)succinic acid scaffold.

Rationale for SPPS: SPPS allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification at each step as excess reagents and byproducts are simply washed away.[7] The use of a microwave-assisted peptide synthesizer can accelerate coupling and deprotection steps.[5]

Materials and Reagents
  • Resin: Rink Amide AM resin (provides a C-terminal amide upon cleavage).

  • Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH.

  • Scaffold: 2-(2-methylpropyl)succinic anhydride. Note: Using the anhydride form facilitates the initial coupling.

  • Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N'-Diisopropylethylamine).

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

  • Capping Agent: Acetic Anhydride.

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Purification: Reverse-phase HPLC system, C18 column, Acetonitrile, Water, 0.1% TFA.

  • Analysis: LC-MS system.

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Arg(Pbf)-OH Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Confirm completion of the coupling with a Kaiser test. Wash the resin with DMF and DCM.

  • Incorporation of the 2-(2-methylpropyl)succinic Acid Scaffold:

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Arginine as described in step 2.

    • Scaffold Coupling (First Carboxyl): Dissolve 2-(2-methylpropyl)succinic anhydride (3 eq.) and DIPEA (3 eq.) in DMF. Add to the deprotected resin and shake for 4 hours. This reaction opens the anhydride ring, forming an amide bond with the peptide's N-terminus and leaving a free carboxylic acid.[8][9] Wash thoroughly with DMF and DCM. Self-Validation: A Kaiser test should be negative, indicating the free amine has reacted.

  • Fmoc-Ala-OH Coupling:

    • Activation: This step couples the next amino acid to the second carboxyl group of the now-incorporated succinic acid scaffold.

    • Pre-activate Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin and shake for 2 hours. Wash thoroughly.

  • N-terminal Acetylation (Capping):

    • Remove the final Fmoc group from Alanine.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus. Wash thoroughly with DMF, DCM, and Methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours at room temperature. Causality: TIS is a scavenger that captures reactive cations generated during the cleavage of side-chain protecting groups like Pbf, preventing side reactions.[7]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify using reverse-phase HPLC with a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.

    • Collect fractions and analyze by LC-MS to identify those containing the pure product. Lyophilize the pure fractions to obtain a white powder.

SPPS_Workflow Resin Rink Amide Resin Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Resin->Fmoc_Arg Deprot_Arg Fmoc Deprotection (Piperidine) Fmoc_Arg->Deprot_Arg Couple_Scaffold Couple Scaffold (Succinic Anhydride) Deprot_Arg->Couple_Scaffold Couple_Ala Couple Fmoc-Ala-OH Couple_Scaffold->Couple_Ala Deprot_Ala Fmoc Deprotection Couple_Ala->Deprot_Ala Cap N-terminal Acetylation Deprot_Ala->Cap Cleave Cleave & Deprotect (TFA Cocktail) Cap->Cleave Purify HPLC Purification Cleave->Purify Product Ac-Ala-Mps-Arg-NH₂ Purify->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the beta-strand mimic.

Part 2: Biophysical and Structural Characterization

Confirming the desired extended conformation is paramount. A combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provides compelling evidence for the adoption of a beta-strand structure in solution.[10]

Protocol 1: Circular Dichroism (CD) Spectroscopy

Objective: To qualitatively assess the secondary structure content of the peptidomimetic in solution.

Methodology:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Determine the precise concentration of the peptide using UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay (e.g., BCA).

  • Prepare a final sample concentration of 20-50 µM in the buffer.

  • Acquire CD spectra from 190 nm to 250 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].

Expected Results: A peptide adopting a beta-sheet conformation will typically exhibit a characteristic CD spectrum with a single negative minimum around 216-218 nm and a positive maximum near 195-200 nm.[11][12] The absence of the double minima at 208 nm and 222 nm confirms the lack of significant alpha-helical content.

ParameterExpected Value for Beta-Sheet
Positive Maximum~195-200 nm
Negative Minimum~216-218 nm
Crossover Point~205-210 nm

Table 1: Characteristic CD spectral features for beta-sheet structures.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain atomic-level conformational information.

Methodology:

  • Dissolve 1-2 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O or a H₂O/D₂O 9:1 mixture) to a final concentration of ~1-2 mM.

  • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

  • Acquire 2D spectra:

    • TOCSY: To assign spin systems for each residue.

    • NOESY/ROESY: To identify through-space correlations between protons, which are indicative of conformation. Use a mixing time of 200-300 ms for NOESY.

  • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum.

Expected Results: An extended beta-strand conformation is supported by a specific set of NMR parameters.[13][14]

NMR ParameterSignature for Beta-Strand ConformationRationale
Hα Chemical Shift Downfield shifted (>0.1 ppm) from random coil values.[15][16]The electronic environment of the Hα proton is different in an extended conformation compared to a random coil.
³J(HN,Hα) Coupling Large coupling constant (> 8 Hz).[14]The Karplus relationship correlates this coupling constant to the phi (φ) dihedral angle, with large values corresponding to the extended conformation.
NOE Patterns Strong dαN(i,i+1) NOEs; weak or absent dNN(i,i+1) NOEs.[14]In an extended strand, the distance between the Hα of residue i and the amide proton of residue i+1 is short, while the distance between adjacent amide protons is large.

Table 2: Key NMR indicators for a beta-strand conformation.

Part 3: Application — In Vitro Protease Inhibition Assay

Many proteases, such as HIV-1 protease and thrombin, recognize and cleave substrates that bind to the active site in an extended beta-strand conformation.[1][2] A well-designed beta-strand mimic can act as a competitive inhibitor by binding to the active site but lacking a scissile bond.

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized peptidomimetic against a model serine protease.

Protocol: Fluorogenic Protease Inhibition Assay

Materials:

  • Enzyme: Human Thrombin (or other suitable protease).

  • Substrate: A fluorogenic peptide substrate for the chosen protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

  • Inhibitor: The purified peptidomimetic, Ac-Ala-Mps-Arg-NH₂.

  • Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.

  • Instrumentation: Fluorescence plate reader.

Methodology:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a series of 2x final concentration serial dilutions in assay buffer.

    • Prepare a 2x final concentration solution of the enzyme in assay buffer.

    • Prepare a 2x final concentration solution of the substrate in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each inhibitor dilution (or buffer for control) to the wells.

    • Add 50 µL of the 2x enzyme solution to all wells to initiate pre-incubation. Mix and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm for AMC) over 30 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S S Substrate E_p Enzyme ES->E_p k_cat P Products E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI +I I β-Strand Mimic (Inhibitor)

Caption: Mechanism of competitive inhibition by the beta-strand mimic.

References

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025, July 8). Proteomics & Metabolomics. Available at: [Link]

  • Hunenberger, P. H., et al. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Biopolymers. Available at: [Link]

  • López-Márquez, A., et al. (2021). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Elad Eisenberg. (2019). Beta-sheet fingerprint in circular dichroism (CD) - what does it mean?. ResearchGate. Available at: [Link]

  • Berdys, J., et al. (2020). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. The Journal of Physical Chemistry A. Available at: [Link]

  • Unknown Author. (n.d.). peptide nmr. University of Göttingen. Available at: [Link]

  • Al-Azzani, M., et al. (2023). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv. Available at: [Link]

  • Levison, B. (2016). Peptide synthesis: what could happens with succinic anhydride?. ResearchGate. Available at: [Link]

  • Santiveri, C. M., et al. (2005). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Protein Engineering, Design and Selection. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2012). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Chen, P., et al. (2004). Countering cooperative effects in protease inhibitors using constrained beta-strand-mimicking templates in focused combinatorial libraries. Journal of the American Chemical Society. Available at: [Link]

  • IMSERC. (n.d.). Protein NMR. Secondary Structure. Beta-Sheet. Northwestern University. Available at: [Link]

  • Fontes, M.R.M., et al. (2000). Crystallization and preliminary X-ray diffraction analysis of importin α complexed with NLS peptidomimetics. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Ye, G., et al. (2013). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • Itoh, Y., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. Available at: [Link]

  • Daniels, K. G., et al. (2013). A Newcomer's Guide to Peptide Crystallography. Peptide Science. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • PXBioVisioN. (n.d.). Analysis of Peptides as Surrogates for Protease Activity to Monitor Protease Inhibition in-vivo. Available at: [Link]

  • Tsantrizos, Y. S., et al. (2001). β-Strand Mimicking Macrocyclic Amino Acids: Templates for Protease Inhibitors with Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, G., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Pharmaceutics. Available at: [Link]

  • Gellman, S. H. (2004). Beta-Strand Mimetics. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. ResearchGate. Available at: [Link]

  • Smith, A. B., & Hirschmann, R. (2012). Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. Accounts of Chemical Research. Available at: [Link]

  • Sheppard, R. C. (2000). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Azzarito, V., et al. (2011). Design and synthesis of AApeptides: a new class of peptide mimics. Organic & Biomolecular Chemistry. Available at: [Link]

  • Beck-Sickinger, A. G., & Weber, P. (2016). Synthetic Peptides as Protein Mimics. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ordys, M., et al. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules. Available at: [Link]

  • Castellucci, N., & Tomasini, C. (2013). Preorganised Dipeptide Mimics as Foldamer Building Blocks. European Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Designing Amyloid-Beta Aggregation Inhibitors Utilizing 2-Isobutylleucine (α,α-Diisobutylglycine)

Introduction & Scientific Rationale The progressive aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and mature fibrils is a central pathological event in Alzheimer's disease. This self-assembly cascad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The progressive aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and mature fibrils is a central pathological event in Alzheimer's disease. This self-assembly cascade is thermodynamically driven by the central hydrophobic core (CHC) of the Aβ peptide, specifically residues 16–20 (KLVFF)[1]. Consequently, designing peptide-based amyloid aggregation mitigating peptides (AAMPs) that selectively target this sequence offers a highly specific, sequence-directed therapeutic strategy.

A major breakthrough in AAMP design is the strategic incorporation of highly sterically hindered α,α-disubstituted amino acids (ααAAs), most notably 2-isobutylleucine , which is chemically designated as α,α-diisobutylglycine (Dibg) [2].

The Causality of the Design: Natural peptide inhibitors are highly flexible and prone to proteolytic degradation. By substituting alternating residues within the KLVFF motif with Dibg, the peptide backbone is conformationally restricted into an extended β-strand[3]. The dual isobutyl side chains of Dibg create extreme steric bulk. When the AAMP binds to the exposed edge of a growing Aβ fibril (the "recognition face"), the bulky Dibg residues project outward (the "blocking face"). This physical barrier prevents the hydrogen bonding of subsequent Aβ monomers, effectively capping the fibril and halting its propagation[4].

Peptide Design Strategy

The successful engineering of a Dibg-modified AAMP requires a delicate balance between target affinity (hydrophobicity) and aqueous solubility.

  • Sequence Alternation: Alternating natural amino acids with ααAAs (e.g., K-Dibg-V-Dbg-F-Dpg) ensures that the hydrogen-bonding network required for Aβ recognition remains intact on one side of the β-strand, while the opposite side is shielded by the bulky isobutyl groups[4].

  • Terminal Modifications: The addition of polar moieties, such as an oligolysine tail (e.g., K6) or MiniPEG, at the N- or C-terminus significantly enhances aqueous solubility. Causally, this added electrostatic repulsion and steric bulk shifts the aggregation equilibrium away from toxic fibrils, forcing the assembly into non-toxic, amorphous spherical aggregates[3].

Quantitative Data: Comparative Efficacy of AAMPs

The following table summarizes the biophysical impact of Dibg-incorporation on Aβ1-40 aggregation kinetics and morphology, demonstrating the structure-activity relationship of these inhibitors[1][3][4].

Peptide DesignationSequence ModificationThT Fluorescence Reduction (vs. Aβ alone)Aggregate Morphology (via AFM/TEM)Mechanism of Action
Aβ1-40 (Control) None0% (Baseline)Mature, elongated fibrilsUninhibited propagation
AAMP-0 KLVFF (Natural)~15%Fibrils with slight bundlingWeak competitive binding
AMY-1 K-Dibg-V-Dbg-F-Dpg-K6>80%Large spherical aggregates (~1 µm)Steric blockade at C-terminus
AMY-2 K7-K-Dibg-V-Dbg-F-Dpg>85%Small globular aggregatesSteric blockade at N-terminus

Mechanistic Visualization

G AB Aβ Monomer (KLVFF Core) Oligomer Toxic Oligomers (β-sheet rich) AB->Oligomer Self-Assembly Heterodimer Aβ-AAMP Complex (Blocked Face) AB->Heterodimer + Inhibitor Fibril Mature Amyloid Fibrils (Neurotoxic) Oligomer->Fibril Propagation Amorphous Spherical Aggregates (Non-toxic) Oligomer->Amorphous Disassembly (by AAMP) AAMP AAMP Inhibitor (Dibg-modified) AAMP->Heterodimer Binding Heterodimer->Amorphous Steric Blockade

Mechanism of Aβ fibrillogenesis inhibition by Dibg-modified AAMPs via steric blockade.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dibg-Containing Peptides

Causality: The extreme steric hindrance of the diisobutyl groups on the alpha-carbon of Dibg renders standard carbodiimide/uronium coupling reagents (e.g., DIC, HBTU) ineffective, resulting in truncated sequences. To overcome this thermodynamic barrier, activation via a highly reactive preformed mixed anhydride using BOP-Cl is strictly required[2].

  • Resin Preparation: Swell Fmoc-PAL-PEG-PS resin (0.16 mmol/g loading) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Mixed Anhydride Formation: In a dry flask at 0 °C, dissolve 1 equivalent of Fmoc-Dibg-OH in anhydrous CH2Cl2. Add 1 equivalent of BOP-Cl and 1 equivalent of DIEA. Stir for 2 hours to form the mixed anhydride[2].

  • Solvent Exchange: Remove CH2Cl2 in vacuo. Re-dissolve the concentrated mixed anhydride in a 4:1 mixture of DCE:DMF.

  • Coupling: Add the solution to the resin and incubate at 50 °C for 8 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the Dibg residue[2].

  • Cleavage & Validation: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and validate purity via RP-HPLC and MALDI-TOF MS.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

Causality & Self-Validation: This assay is a self-validating system only if the Aβ peptide is completely monomerized prior to the assay. Pre-existing seed fibrils will artificially accelerate aggregation kinetics, invalidating the inhibitor's efficacy profile.

  • Monomerization: Dissolve lyophilized Aβ1-40 in HFIP (hexafluoroisopropanol) to 1 mM. Incubate for 30 minutes at room temperature to dissolve any pre-existing β-sheets. Aliquot, evaporate HFIP under a gentle N2 stream, and lyophilize.

  • Sample Preparation: Reconstitute the Aβ film in 10 mM NaOH, then immediately dilute into PBS (pH 7.4) to a final working concentration of 40 µM.

  • Co-incubation: Mix Aβ1-40 (40 µM) with the Dibg-modified AAMP (40 µM) in a 1:1 stoichiometric ratio. Control setup: Include wells with Aβ alone (positive control) and AAMP alone (negative control).

  • ThT Addition: Add Thioflavin T to a final concentration of 20 µM.

  • Measurement: Incubate at 37 °C in a microplate reader. Measure fluorescence every 10 minutes (λex = 445 nm, λem = 482 nm) for 48 hours[3].

Protocol 3: Morphological Validation via Atomic Force Microscopy (AFM)

Causality: Because ThT only fluoresces upon binding to cross-β-sheets, a drop in ThT signal could mean either total inhibition of aggregation or the formation of off-pathway, non-β-sheet aggregates. AFM orthogonally validates the morphological conversion of fibrils into non-toxic spherical structures[1].

  • Substrate Preparation: Cleave a sheet of V1-grade ruby mica using adhesive tape to expose a pristine, atomically flat surface.

  • Spotting: After 48 hours of incubation from the ThT assay, dilute the Aβ/AAMP mixture 1:10 in ultra-pure water. Spot 10 µL onto the mica surface.

  • Incubation & Washing: Allow the sample to adhere for 3 minutes. Gently wash the surface with 50 µL of ultra-pure water to remove buffer salts (which can crystallize and falsely appear as aggregates).

  • Drying: Wick away excess water with filter paper and dry under a gentle stream of N2.

  • Imaging: Image the samples using AFM in tapping mode with a silicon cantilever (resonance frequency ~300 kHz). Note: Tapping mode is required to prevent the cantilever tip from dragging and destroying the delicate spherical aggregates[1].

Sources

Method

Application Note: Pd-Mediated Dialkylation Strategy for the Synthesis of Leucine, 2-(2-methylpropyl)-

Target Molecule: Leucine, 2-(2-methylpropyl)- (Commonly known as α,α -Diisobutylglycine or Dibg) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Conformationally Constrained Peptides, β -Strand Mimics Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Leucine, 2-(2-methylpropyl)- (Commonly known as α,α -Diisobutylglycine or Dibg) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Conformationally Constrained Peptides, β -Strand Mimics

Introduction & Strategic Rationale

The synthesis of highly hindered Cα,α -disubstituted amino acids ( αα AAs) is a critical bottleneck in modern drug development, particularly when designing conformationally constrained peptide therapeutics. The target molecule, Leucine, 2-(2-methylpropyl)- (or α,α -diisobutylglycine), possesses two bulky isobutyl groups at the alpha carbon.

Traditional synthetic routes, such as the Bucherer-Bergs hydantoin method, suffer from severe steric resistance during both formation and hydrolysis, resulting in abysmal overall yields. To bypass these limitations, this application note details a field-proven methodology utilizing a1, followed by global reduction and transiently protected Fmoc-derivatization.

Mechanistic Insights: Overcoming Steric Hindrance

As a Senior Application Scientist, it is vital to understand why standard alkylation fails here and how transition metal catalysis provides a workaround.

  • Bypassing the SN​2 Transition State: Direct SN​2 dialkylation of an α -nitroacetate with an isobutyl halide is sterically prohibited; the bulky nucleophile cannot achieve the required trigonal-bipyramidal geometry. By employing Pd-catalysis, the mechanism shifts. The nitroacetate anion performs an exo nucleophilic attack on a π -allyl-Pd(II) complex. This trajectory completely bypasses the steric constraints of an SN​2 displacement, enabling the high-yield installation of two bulky groups.

  • The "Masked" Isobutyl Group: 2-Methylallyl acetate is strategically chosen as the electrophile. The 2-methylallyl moiety acts as a "masked" isobutyl group. Following the dialkylation, a single global hydrogenation step efficiently reduces both the nitro group (to a primary amine) and the two olefins (to isobutyl chains).

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Cleavage of C-O bond) Pd0->OxAdd + 2-Methylallyl acetate PiAllyl π-Allyl-Pd(II) Complex (Electrophile) OxAdd->PiAllyl - OAc⁻ NucAttack Exo Nucleophilic Attack (Nitroacetate Anion) PiAllyl->NucAttack + Nucleophile Prod Alkylated Nitroacetate NucAttack->Prod C-C Bond Formation Prod->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-mediated allylic alkylation bypassing SN2 steric hindrance.

Synthetic Workflow & Protocols

Workflow A Ethyl Nitroacetate + 2-Methylallyl acetate B Pd(PPh3)4, DIEA THF, 50°C A->B C Ethyl 2,2-bis(2-methylallyl) -2-nitroacetate B->C Allylic Alkylation D H2, Pd/C Global Reduction C->D E Ethyl α,α-diisobutylglycinate D->E Hydrogenation F 1. Hydrolysis 2. Fmoc-Cl / TMSCl E->F G Fmoc-Dibg-OH F->G Protection

Synthetic workflow from ethyl nitroacetate to Fmoc-protected α,α-diisobutylglycine.

Phase 1: Pd-Catalyzed Diallylation of Ethyl Nitroacetate

Objective: Synthesize ethyl 2,2-bis(2-methylallyl)-2-nitroacetate.

  • Preparation: In a flame-dried flask under Argon, dissolve ethyl nitroacetate (75.1 mmol) in dry THF (110 mL).

  • Catalyst & Electrophile Addition: Add 2-methylallyl acetate (157.1 mmol, 2.1 equiv) and Pd(PPh3​)4​ (7.8 mmol, ~10 mol%). Stir for 15 minutes to allow the initial oxidative addition and formation of the π -allyl-Pd complex.

  • Base Activation: Dropwise add N,N-Diisopropylethylamine (DIEA) (157.1 mmol).

    • Causality: DIEA deprotonates the nitroacetate to form the reactive anion without poisoning the Pd catalyst, which would occur with stronger, coordinating nucleophilic bases.

  • Reaction: Heat the mixture to 50 °C and stir for 8 hours.

  • Workup & Scavenging (Self-Validation System): Filter the resulting solution over a Celite pad to remove precipitated salts, washing with THF. Concentrate the filtrate, dissolve in EtOAc, and wash with 10% K2​CO3​ .

    • Critical Validation Step: Add polymer-supported triphenylphosphine ( PS−PPh3​ ) resin (1.3 mmol/g) to the organic layer and shake for 25 minutes. This scavenges residual Pd. The visual transition from a dark/yellowish solution to a clear filtrate validates successful Pd removal.

  • Purification: Purify via silica gel chromatography (EtOAc-Ether, 2:1).

    • Validation: 1H NMR must show terminal olefin protons at δ 4.81-4.96 ppm.

Phase 2: Global Reduction and Hydrolysis

Objective: Convert the intermediate to free α,α -diisobutylglycine.

  • Hydrogenation: Dissolve the diallylated intermediate in EtOH. Add 10% Pd/C and stir under an H2​ atmosphere (balloon or Parr shaker) until hydrogen uptake ceases.

    • Causality: This elegantly performs three reductions simultaneously: two olefins are reduced to alkanes (forming the isobutyl groups), and the nitro group is reduced to a primary amine.

  • Hydrolysis: Filter off the Pd/C catalyst through Celite. Treat the filtrate with aqueous NaOH (or refluxing HCl) to hydrolyze the ethyl ester. Neutralize to precipitate the free amino acid (Dibg).

Phase 3: Transient Protection and Fmoc Derivatization

Objective: Synthesize Fmoc-Dibg-OH for Solid-Phase Peptide Synthesis (SPPS). Challenge: The α,α -diisobutyl groups severely sterically hinder the amine, making standard Fmoc-Cl coupling sluggish and prone to side reactions.

  • Transient Silylation: Suspend the free Dibg amino acid (39.6 mmol) in dry CH2​Cl2​ (80 mL). Add Chlorotrimethylsilane (TMSCl) (81.0 mmol) and reflux under N2​ for 8 hours.

    • Causality: TMSCl transiently protects the carboxylic acid as a silyl ester. This solubilizes the zwitterionic amino acid in organic solvents and prevents the carboxylate from competing for the electrophilic Fmoc-Cl.

  • Fmoc Coupling: Cool the mixture to 0 °C. Add DIEA (81.0 mmol) and Fmoc-Cl (38.6 mmol). Warm to 25 °C and stir for 20 hours.

  • Self-Cleaving Workup (Self-Validation System): Concentrate the mixture, dissolve in EtOAc, and add water. Acidify the solution to pH 2.0 with 2 N HCl.

    • Validation: The acidic aqueous workup automatically hydrolyzes the transient TMS ester, revealing the desired Fmoc-Dibg-OH without requiring a separate, yield-reducing deprotection step.

Reaction Optimization Data

The efficiency of the 1 is highly dependent on temperature and catalyst loading. The table below summarizes the optimization parameters for the synthesis of the diallylated intermediate.

Temperature (°C)Catalyst Loading ( Pd(PPh3​)4​ )Yield of Diallylated Product (%)Mechanistic Note
20 °C5 mol %80%Baseline allylic alkylation.
50 °C2 mol %High / >85%Elevated temp compensates for lower catalyst load.
50 °C 5 mol % 92% Optimal: Heat overcomes the activation energy barrier of the bulky transition state.

References

  • Facile Synthesis of α,α -Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Coupling Yields with Sterically Hindered Leucine, 2-(2-methylpropyl)-

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and peptide chemists struggling with the incorporation of Leucine, 2-(2-methylpropyl)- .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and peptide chemists struggling with the incorporation of Leucine, 2-(2-methylpropyl)- . In peptide nomenclature, this molecule is structurally equivalent to α,α-diisobutylglycine (Dibg) , a highly sterically hindered Cα,α-disubstituted amino acid.

While Dibg is exceptional for enforcing rigid β-turn or 3₁₀-helical conformations in1[1], its dual isobutyl side chains create a massive steric shield. This shield drastically reduces the reactivity of both its amino and carboxyl groups, leading to catastrophic coupling failures during Solid-Phase Peptide Synthesis (SPPS) if standard protocols are used.

Below is our authoritative troubleshooting guide, complete with mechanistic explanations, validated protocols, and process visualizations.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents (e.g., HATU, HBTU, DCC) fail when coupling Dibg? Causality: Standard carbodiimides or aminium/uronium salts activate the carboxyl group by forming a bulky active ester (such as OBt or OAt). The two isobutyl groups of Dibg sterically clash with these large leaving groups, physically blocking the incoming amine's nucleophilic attack on the electrophilic carbonyl carbon. Furthermore, sluggish reaction rates with aminium reagents like HATU often lead to irreversible guanidinylation of the N-terminal amine, permanently terminating the peptide chain. Solution: Bypass bulky active esters entirely. Transition to the symmetrical anhydride method or utilize 2[2] (e.g., PyAOP, PyBrOP) which do not form guanidinylation byproducts and are validated for α,α-disubstituted amino acids.

Q2: I am experiencing near-zero yield when anchoring Dibg directly to the resin linker. How can I improve this? Causality: Anchoring the first hindered amino acid to a linker (e.g., PAL-PEG-PS) requires overcoming a double kinetic barrier: the steric hindrance of the polymer matrix itself and the internal steric clash of the Dibg side chains. Solution: Utilize a mixed anhydride activation strategy. Reacting Fmoc-Dibg-OH with BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) generates a highly reactive, less sterically encumbered mixed anhydride. This self-validating system has been proven to with superior efficiency.

Q3: How does the choice of solid support affect the coupling of hindered amino acids? Causality: Hydrophobic, sterically hindered sequences are highly prone to aggregation. This causes the resin matrix to collapse, effectively hiding reactive sites from incoming reagents. Solution: Switch to a PEG-based resin (e.g., ChemMatrix or PEG-PS) with a low loading capacity (0.05–0.2 mmol/g). PEG resins maintain optimal swelling properties in polar aprotic solvents, 3[3] and keeping the peptide chains accessible.

Q4: Can microwave-assisted SPPS (MW-SPPS) rescue a failed Dibg coupling? Causality: Yes. The primary barrier to coupling Dibg is kinetic—a high activation energy barrier due to steric repulsion. Microwave irradiation provides rapid, uniform dielectric heating that increases molecular mobility, disrupts secondary structure formation, and overcomes this activation energy barrier without causing the extensive epimerization seen with prolonged conventional heating.

Section 2: Experimental Protocols

Protocol A: Synthesis and Application of Fmoc-Dibg Symmetrical Anhydride

This protocol utilizes a self-validating base-free coupling system to prevent premature Fmoc removal and racemization.

  • Activation: Dissolve 2.0 equivalents of Fmoc-Dibg-OH in dry, amine-free dichloromethane (DCM).

  • Anhydride Formation: Add 1.0 equivalent of N,N′-Diisopropylcarbodiimide (DIC). Stir at room temperature for 30 minutes. The formation of the symmetrical anhydride, (Fmoc-Dibg)₂O, is indicated by the precipitation of the diisopropylurea (DIU) byproduct.

  • Solvent Exchange: Filter the DIU byproduct. Evaporate the DCM under reduced pressure and redissolve the (Fmoc-Dibg)₂O in a minimal volume of N-Methyl-2-pyrrolidone (NMP).

  • Coupling: Add the NMP solution directly to the swelled peptide-resin. Critical Step: Do not add additional base (e.g., DIPEA), as the anhydride is sufficiently reactive and base can induce side reactions.

  • Reaction: Agitate at 75°C for 15 minutes using a microwave peptide synthesizer.

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless bead indicates >99% coupling completion.

Protocol B: Rapid Epimerization-Free Coupling using NDTP

For sequences where anhydride formation is impractical, NDTP offers an ultra-fast alternative.

  • Preparation: Swell the resin in NMP for 30 minutes.

  • Reagent Mixing: To a solution of Fmoc-Dibg-OH (1.5 eq.) and DIPEA (3.0 eq.) in acetonitrile/NMP, add 4[4].

  • Activation: Stir for exactly 1 minute at room temperature to form the highly reactive acyl thiocyanide intermediate.

  • Coupling: Transfer immediately to the resin and agitate for 10-15 minutes. Wash thoroughly with DMF.

Section 3: Quantitative Data Presentation

Table 1: Comparison of Activation Strategies for α,α-Diisobutylglycine (Dibg)

Coupling StrategyActivation MechanismTypical YieldEpimerization RiskTechnical Notes
HATU / DIPEA OAt Active Ester< 20%LowHigh risk of irreversible guanidinylation of the N-terminus.
PyAOP / HOAt Phosphonium60 - 75%LowExcellent for N-terminal coupling; avoids guanidinylation entirely.
BOP-Cl / DIPEA Mixed Anhydride80 - 90%ModerateOptimal for initial anchoring to PAL-PEG-PS resin.
(Fmoc-Dibg)₂O Symmetrical Anhydride> 90%Very LowSuperior for N-terminal acylation; requires no base during coupling.
NDTP / DIPEA Acyl Thiocyanide> 85%NoneExtremely fast reaction kinetics (< 1 min activation).

Section 4: Process Visualizations

DecisionTree Start Low Yield Detected Coupling Dibg Assess Assess Coupling Position Start->Assess Resin Resin Anchoring (First Residue) Assess->Resin Elongation Chain Elongation (Internal Residue) Assess->Elongation BOPCl Use BOP-Cl Mixed Anhydride Resin->BOPCl SymAnhydride Use Symmetrical Anhydride (Fmoc-Dibg)2O Elongation->SymAnhydride N-terminal acylation PyAOP Use PyAOP / NDTP Activation Elongation->PyAOP Standard elongation MW Apply Microwave Heating (75°C) BOPCl->MW SymAnhydride->MW PyAOP->MW Success High Yield Achieved MW->Success

Logical decision tree for selecting the optimal activation strategy for Dibg coupling.

Pathway Fmoc 2x Fmoc-Dibg-OH DIC + DIC (0.5 eq) in DCM Fmoc->DIC Anhydride (Fmoc-Dibg)2O Symmetrical Anhydride DIC->Anhydride - Urea byproduct Coupling Coupling in NMP (No Base) Anhydride->Coupling Resin Peptide-Resin (Free Amine) Resin->Coupling Product Elongated Peptide (High Yield) Coupling->Product

Workflow of symmetrical anhydride formation and base-free coupling to prevent side reactions.

References

  • [5] Title: Efficient peptide coupling involving sterically hindered amino acids - PubMed Source: nih.gov URL:

  • [4] Title: NDTP Mediated Direct Rapid Amide and Peptide Synthesis without Epimerization Source: organic-chemistry.org URL:

  • [3] Title: Progress in the Synthesis of Peptides with "Difficult Sequences" Source: creative-peptides.com URL:

  • Title: Ethyl nitroacetate 97 626-35-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: Efficient Acylation of the N -Terminus of Highly Hindered C α , α -Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides Source: researchgate.net URL:

  • [1] Title: Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization - PMC Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Optimizing Fmoc Deprotection for α,α-Diisobutylglycine Containing Peptides

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of peptides incorporating the sterically demanding amino acid, α,α-diisobutylglycine (Dibg). The unique structural propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of peptides incorporating the sterically demanding amino acid, α,α-diisobutylglycine (Dibg). The unique structural properties of Dibg, while valuable for inducing specific peptide conformations, present significant challenges during solid-phase peptide synthesis (SPPS), particularly in the critical Fmoc deprotection step. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve successful synthesis of your target peptide.

Troubleshooting Guide

Incomplete Fmoc deprotection is the most common issue when working with α,α-diisobutylglycine. The extreme steric bulk of the two isobutyl groups at the α-carbon physically shields the Fmoc group, hindering the approach of the deprotection base. This can lead to deletion sequences and difficult purifications. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Significant peak corresponding to the Fmoc-protected peptide in HPLC analysis of the crude product. Incomplete Fmoc Deprotection: The standard 20% piperidine in DMF is not potent enough to overcome the severe steric hindrance of the diisobutylglycine residue.1. Switch to a stronger base: Utilize a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A proven mixture is 2% DBU and 5% piperidine in DMF.[1] 2. Increase the reaction temperature: Performing the deprotection at an elevated temperature (e.g., 50°C) can increase the reaction rate and improve deprotection efficiency.[1] 3. Extend the deprotection time: While less effective than changing the base, increasing the deprotection time with standard reagents can sometimes improve results.
Mass spectrometry analysis shows a peak at [M + 222.2] Da. This confirms the presence of the Fmoc group on your peptide, indicating incomplete deprotection.The troubleshooting strategies are the same as for the problem identified by HPLC. The use of a DBU-containing deprotection solution is highly recommended.[1][2]
Low overall yield of the final peptide. This can be a cumulative effect of incomplete deprotection at the diisobutylglycine position, leading to a significant portion of the synthesis being terminated at that step.In addition to optimizing the deprotection step, ensure that the preceding coupling of the Fmoc-α,α-diisobutylglycine was efficient. Use a potent coupling reagent like HATU or PyAOP.[1]
Difficult purification of the crude peptide. The presence of deletion sequences, which are very similar in properties to the target peptide, makes purification by HPLC challenging.The most effective solution is to optimize the synthesis to minimize the formation of these impurities. Proactively using a more robust deprotection protocol for the diisobutylglycine residue is key.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Fmoc deprotection issues with α,α-diisobutylglycine containing peptides.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Advanced Solutions cluster_3 Verification Problem HPLC/MS shows incomplete deprotection Check_Reagents Ensure fresh piperidine and DMF Problem->Check_Reagents Review_Protocol Review standard deprotection protocol Problem->Review_Protocol Stronger_Base Switch to DBU/piperidine cocktail Check_Reagents->Stronger_Base Review_Protocol->Stronger_Base Increase_Temp Increase deprotection temperature to 50°C Stronger_Base->Increase_Temp Optimize_Coupling Confirm efficient coupling of Dibg (e.g., use HATU) Increase_Temp->Optimize_Coupling Analyze_Product Re-analyze crude product by HPLC/MS Optimize_Coupling->Analyze_Product

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of peptides containing α,α-diisobutylglycine so challenging?

The primary reason is the severe steric hindrance caused by the two bulky isobutyl groups attached to the α-carbon of the amino acid.[1] This steric bulk acts as a shield, making it difficult for the piperidine base to access and abstract the acidic proton on the fluorenyl group of the Fmoc protecting group. This significantly slows down the deprotection reaction, often leading to incomplete removal with standard protocols.

Q2: What are the recommended starting conditions for Fmoc deprotection of an α,α-diisobutylglycine residue?

Based on successful synthesis of peptides containing this residue, a recommended starting point is a deprotection solution of 2% DBU and 5% piperidine in DMF, with the reaction carried out at 50°C for 15 minutes.[1] It is advisable to use this more potent condition proactively rather than waiting for evidence of incomplete deprotection.

Q3: Can I just extend the deprotection time with 20% piperidine in DMF?

While extending the reaction time may provide some improvement, it is often insufficient to achieve complete deprotection for such a sterically hindered residue. Switching to a stronger, non-nucleophilic base like DBU is a more effective and reliable strategy.[2]

Q4: Are there any other solvents I should consider besides DMF?

While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can sometimes be more effective at disrupting secondary structures and improving reagent access. However, for α,α-diisobutylglycine, the choice of the deprotection base is generally more critical than the solvent.

Q5: How can I be sure that the coupling of Fmoc-α,α-diisobutylglycine-OH itself was successful before moving to the deprotection step?

The coupling of this hindered amino acid is also challenging. It is recommended to use a highly efficient coupling reagent such as HATU or PyAOP with an extended coupling time (e.g., 8 hours) and elevated temperature (e.g., 50°C).[1] After coupling, a Kaiser test should be performed. A negative result (yellow beads) indicates successful coupling.

Experimental Protocol: Optimized Fmoc Deprotection of α,α-Diisobutylglycine

This protocol is based on the conditions reported for the successful synthesis of a peptide containing α,α-diisobutylglycine.[1]

Reagents and Materials:

  • Peptide-resin with N-terminal Fmoc-α,α-diisobutylglycine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer with temperature control

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • Deprotection Solution Preparation: Prepare a fresh deprotection solution of 2% DBU (v/v) and 5% piperidine (v/v) in DMF.

  • Fmoc Deprotection:

    • Add the DBU/piperidine solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture at 50°C for 15 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection reagents and the dibenzofulvene adduct.

  • Confirmation of Deprotection (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

Experimental Workflow Diagram

The following diagram outlines the key steps in the optimized Fmoc deprotection protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_post_reaction Post-Reaction cluster_verification Verification Swell_Resin Swell peptide-resin in DMF Prepare_Solution Prepare fresh 2% DBU / 5% Piperidine in DMF Add_Solution Add deprotection solution to resin Swell_Resin->Add_Solution Prepare_Solution->Add_Solution Incubate Agitate at 50°C for 15 minutes Add_Solution->Incubate Drain Drain deprotection solution Incubate->Drain Wash Wash resin with DMF (5x) Drain->Wash Kaiser_Test Perform Kaiser test on resin sample Wash->Kaiser_Test

Caption: Optimized Fmoc deprotection workflow for Dibg-peptides.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-36). Humana Press.
  • Ganesan, A. (2003). Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin. The Journal of Organic Chemistry, 68(24), 9545–9548. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5844–5847. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.
  • Hayashi, Y., Yamamoto, S., & Tanaka, H. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10769–10775. [Link]

  • Mothana, S., & Grassot, J.-M. (2010). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 51(10), 1438–1440. [Link]

  • Aapptec. (n.d.). Fmoc Removal with DBU. Aapptec. Retrieved March 24, 2026, from [Link]

  • Raines, R. T. (n.d.).
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2010). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 8(23), 5463–5468. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues. BenchChem.
  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1559. [Link]

  • Royal Society of Chemistry. (2012). .

  • Atherton, E., & Sheppard, R. C. (1979). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (4), 165–166. [Link]

  • Powers, J. C., & Krauser, J. A. (2003). Reactive Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 1-100). Thieme.
  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
  • Kent, S. B. H. (2014). Synthesis of hydrophobic insulin-based peptides using a helping hand strategy. Organic & Biomolecular Chemistry, 12(36), 7083–7089. [Link]

  • Brimble, M. A., & Harris, P. W. R. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 27(42), 10834–10842. [Link]

  • Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 24(42), 7851–7855. [Link]

  • Naoum, J. N., & Pentelute, B. L. (2023). solid-phase synthesis sterically hindered peptides sterically hindered. gbjjul.info.
  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 72(1), 18.1.1-18.1.58. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of Peptides Containing Leucine, 2-(2-methylpropyl)- from Solid Support

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges with the synthesis and isolation of highly sterically hindered peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges with the synthesis and isolation of highly sterically hindered peptides.

Chemical Context & Causality

"Leucine, 2-(2-methylpropyl)-" is the IUPAC descriptor for α,α -diisobutylglycine (Dibg) , a Cα,α -dialkylated amino acid[1]. Dibg is characterized by extreme steric hindrance due to two bulky isobutyl groups attached directly to the alpha carbon. When incorporated into solid-phase peptide synthesis (SPPS), Dibg physically shields adjacent amide and ester bonds, creating a massive steric "umbrella." This not only restricts the peptide backbone into rigid conformations (such as 310​ -helices) but also drastically increases the activation energy required for the cleavage acid (e.g., Trifluoroacetic acid, TFA) to access and break the peptide-resin linker[1].

Below, you will find our comprehensive troubleshooting guide, FAQs, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the standard 2-hour TFA cleavage fail for my Dibg-containing peptide? A1: Standard cleavage protocols rely on the rapid diffusion of TFA into the resin matrix and unhindered nucleophilic attack/elimination at the linker. The dual isobutyl side chains of Dibg create a severe steric barrier that physically blocks the cleavage cocktail[1]. Furthermore, the extreme hydrophobicity of Dibg often causes the peptide-resin matrix to collapse in highly polar acidic environments, preventing TFA from permeating the core of the resin bead.

Q2: I am using 95% TFA / 2.5% TIS / 2.5% H₂O, but my yield is <20%. Should I use a stronger acid like HF or TFMSA? A2: No. If you are using an Fmoc/tBu strategy with a standard TFA-labile linker (e.g., Wang or Rink Amide), the issue is kinetic, not thermodynamic. Switching to dangerously strong acids increases side reactions without addressing the root cause. Instead, you must alter the reaction kinetics by increasing the cleavage time (up to 4–6 hours) and applying mild thermal energy (35–40 °C) to overcome the steric activation barrier[2].

Q3: How do I prevent the peptide from aggregating and precipitating on the resin during cleavage? A3: Resin selection is critical. Standard polystyrene (PS) resins shrink dramatically when loaded with highly hydrophobic, constrained sequences. You must synthesize and cleave these peptides on a PEG-grafted support (e.g., PAL-PEG-PS) or a 100% PEG matrix (e.g., ChemMatrix). These resins maintain excellent swelling properties in TFA, ensuring the cleavage cocktail can reach the linker[1][3].

Q4: When I extend the cleavage time to 6 hours, I see +56 Da and +106 Da mass adducts. How do I prevent this? A4: Extended cleavage times increase the risk of long-lived carbocations (generated from protecting groups or the linker) alkylating electron-rich residues like Trp, Tyr, Met, or Cys. You must optimize your scavenger cocktail. Transitioning to provides a higher capacity to quench these reactive species during prolonged acid exposure[2].

Section 2: Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve low cleavage yields associated with sterically hindered Dibg-peptides.

CleavageOptimization Problem Low Cleavage Yield (<20%) Detected Analyze Analyze Peptide Sequence Problem->Analyze CTerm Dibg at/near C-terminus? Analyze->CTerm Hydrophobic High Hydrophobicity (Aggregation)? Analyze->Hydrophobic ActionTemp Increase Temp to 35-40°C Extend Time to 4-6h CTerm->ActionTemp Yes (Steric Shielding) ActionResin Switch to PEG-PS or ChemMatrix Resin Hydrophobic->ActionResin Yes (Resin Collapse) ActionScav Use Reagent K to Prevent Alkylation ActionTemp->ActionScav Extended Time Requires Scavengers Validate Perform Kinetic Micro-Cleavage Assay ActionResin->Validate ActionScav->Validate Success Optimal Cleavage (>85% Yield) Validate->Success Confirmed by LC-MS

Workflow for optimizing the cleavage of sterically hindered Dibg-peptides from solid support.

Section 3: Quantitative Data & Cleavage Optimization

The table below summarizes the causal relationship between cleavage parameters and the resulting yield for Dibg-containing peptides.

Cleavage Cocktail CompositionResin TypeTemp (°C)Time (h)Expected YieldMechanistic Observation
95% TFA, 2.5% TIS, 2.5% H₂OPolystyrene (PS)252< 15%Severe steric shielding; resin collapses due to hydrophobicity.
95% TFA, 2.5% TIS, 2.5% H₂OPolystyrene (PS)35435 - 45%Thermal energy improves kinetics, but poor solvation persists.
95% TFA, 2.5% TIS, 2.5% H₂OPAL-PEG-PS25460 - 70%PEG backbone maintains swelling; slow kinetics at room temp.
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)ChemMatrix / PEG-PS 35 5 > 85% Optimal swelling + thermal energy + robust carbocation scavenging.

Section 4: Self-Validating Experimental Protocol

As a standard of trustworthiness and scientific rigor, we mandate the use of a Kinetic Micro-Cleavage Assay before committing an entire batch of a valuable, sterically hindered peptide to bulk cleavage. This ensures the protocol is empirically validated for your specific sequence.

Phase 1: Kinetic Micro-Cleavage (The Self-Validation Step)
  • Resin Sampling: Transfer ~5 mg of the dried, fully synthesized Dibg-peptide-resin into three separate 1.5 mL microcentrifuge tubes labeled 2h, 4h, and 6h.

  • Cocktail Addition: Add 100 µL of freshly prepared cleavage cocktail (e.g., Reagent K) to each tube[4].

  • Thermal Incubation: Place the tubes in a thermomixer set to 35 °C with gentle agitation (400 rpm).

  • Time-Course Quenching: At the respective time points, remove the corresponding tube, add 1 mL of ice-cold diethyl ether to precipitate the peptide, and centrifuge at 10,000 x g for 3 minutes.

  • LC-MS Analysis: Decant the ether, dissolve the pellet in 50% acetonitrile/water (0.1% TFA), and analyze via LC-MS.

    • Causality Check: Plot the ratio of the target mass peak area to the total peak area. Identify the time point where the intact peptide yield plateaus without a significant increase in scavenger-adduct side reactions. This establishes your optimal bulk cleavage time.

Phase 2: Bulk Cleavage and Isolation
  • Preparation: Transfer the remaining peptide-resin to a fritted glass reaction vessel. Wash with dichloromethane (DCM) to pre-swell the resin, then drain completely.

  • Cleavage: Add the optimized volume of fresh cleavage cocktail (approx. 10 mL per gram of resin). Seal the vessel and incubate at 35 °C for the exact time determined in Phase 1 (typically 4–6 hours)[2].

  • Filtration: Filter the cleavage mixture into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA to extract any residual highly hydrophobic Dibg-peptide trapped within the matrix.

  • Precipitation: Concentrate the combined TFA filtrate under a gentle stream of nitrogen to ~25% of its original volume. Dropwise, add the concentrated solution into 10 volumes of vigorously stirring, ice-cold diethyl ether.

  • Recovery: Centrifuge the suspension, wash the pellet twice with fresh ice-cold ether to remove scavengers and residual TFA, and dry the crude peptide under vacuum.

References

  • Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis of α,α -Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization Source: Biomacromolecules (PMC - NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SPPS with 2-Amino-2-isobutyl-4-methylpentanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize peptides containing 2-amino-2-isobutyl-4-methylpentanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize peptides containing 2-amino-2-isobutyl-4-methylpentanoic acid.

To solve your synthesis failures, we must first establish the chemical reality: this molecule is structurally equivalent to α,α -diisobutylglycine (Dibg) [1]. The presence of two bulky isobutyl groups on the alpha carbon creates massive steric shielding, making it one of the most challenging α,α -dialkyl amino acids to incorporate via Solid-Phase Peptide Synthesis (SPPS)[1].

Here, we do not just provide protocols; we explain the thermodynamic and kinetic realities of your reaction vessel to ensure your success.

Part 1: Mechanistic Causality (The "Why")

Standard SPPS protocols rely on the rapid formation of active esters (e.g., OBt, OAt) to drive amidation[2]. However, when dealing with Dibg, standard chemistry fails due to three distinct phenomena:

  • Electrophilic Shielding (Coupling Dibg): When Dibg is the incoming amino acid, its activated carboxylate is heavily shielded by the dual isobutyl groups, preventing nucleophilic attack by the resin-bound peptide[1].

  • Nucleophilic Burying (Acylating Dibg): Once Dibg is successfully coupled, its N-terminal amine is buried within a hydrophobic, sterically restricted cleft. Standard active esters are simply too bulky to navigate this space, leading to incomplete acylation[3].

  • Diketopiperazine (DKP) Formation: α,α -dialkyl amino acids strongly induce β -turn conformations. During Fmoc deprotection of the subsequent residue, this conformational constraint (Thorpe-Ingold effect) forces the free amine into close proximity with the ester/amide anchor, rapidly forming a DKP and irreversibly truncating the peptide[4].

Part 2: Troubleshooting Guides & FAQs

Q1: I am getting extremely low coupling efficiency when trying to attach Fmoc-Dibg-OH to the growing peptide chain. Standard DIC/Oxyma or HATU/DIPEA fails. What should I do? A: Standard carbodiimide or uronium-based coupling reagents generate intermediates that are too bulky. You must use highly reactive, low-steric acylating agents. We recommend using Bis(trichloromethyl)carbonate (BTC / Triphosgene) to generate the Fmoc-Dibg-Cl (acid chloride) in situ. Alternatively, mixed anhydrides using BOP-Cl have proven effective for anchoring Dibg to the resin[1].

Q2: I successfully coupled Dibg, but now I cannot couple the NEXT amino acid onto the N-terminus of Dibg. The amine seems completely unreactive. How do I force this coupling? A: The N-terminus of Dibg is severely buried. You must use the Symmetrical Anhydride method[1]. Symmetrical anhydrides provide a highly reactive, less sterically encumbered electrophile compared to OAt/OBt esters. Combining symmetrical anhydrides with Microwave-assisted SPPS (MW-SPPS) at 75–90 °C provides the thermal energy required to overcome the massive activation barrier[5].

Q3: I am observing significant truncation and a mass corresponding to diketopiperazine (DKP) after Fmoc deprotection of the residue following Dibg. How do I prevent this? A: DKP formation is accelerated by the steric compression of the dialkyl groups[4]. To prevent this, you must minimize the time the free amine is exposed. Use a shorter, more concentrated deprotection step (e.g., 20% Piperidine with 0.1 M HOBt to suppress DKP), and immediately couple the next amino acid using a rapid activation method. Do not leave the deprotected resin sitting in the synthesizer.

Q4: Which resin should I choose for synthesizing a sequence rich in Dibg? A: Standard polystyrene (PS) resins will collapse due to the extreme hydrophobicity and steric bulk of Dibg. You must use PEG-based resins (e.g., ChemMatrix or PAL-PEG-PS)[6]. Ensure you select a low-loading resin (0.1 - 0.3 mmol/g) to provide ample spatial freedom for the growing hindered chains.

Part 3: Quantitative Data Presentation

The following table summarizes the field-proven coupling efficiencies for acylating the N-terminus of highly hindered α,α -dialkyl amino acids like Dibg.

Coupling Reagent / MethodActivation IntermediateSteric ToleranceTypical Yield (RT, 2h)Typical Yield (MW 75°C, 15m)
DIC / Oxyma Active EsterVery Low< 10%~ 40%
HATU / DIPEA OAt EsterLow< 15%~ 45%
BOP-Cl / DIEA Mixed AnhydrideModerate~ 40%~ 75%
BTC / Collidine Acid ChlorideHigh~ 85%> 95%
Symmetrical Anhydride (Fmoc-AA)₂OVery High~ 60%> 95%

Part 4: Experimental Protocols

Protocol A: Symmetrical Anhydride Coupling (For Acylating H-Dibg-Peptide-Resin)

Causality: This protocol bypasses bulky active esters, delivering a streamlined electrophile directly to the buried Dibg amine[1].

  • Anhydride Generation: Dissolve 4.0 equivalents of the incoming Fmoc-AA-OH in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir at room temperature for 30 minutes.

  • Self-Validation Check: Before proceeding, spot 5 µL of the solution onto an ATR-FTIR spectrometer. The disappearance of the carboxylic acid peak (~1710 cm⁻¹) and the appearance of two distinct anhydride carbonyl stretches (~1820 cm⁻¹ and 1750 cm⁻¹) confirms complete activation.

  • Solvent Exchange: Evaporate the DCM under a gentle stream of N₂ and redissolve the resulting symmetric anhydride in a minimal volume of anhydrous DMF. (Note: DCM boils under microwave conditions; DMF stabilizes the transition state).

  • Coupling: Add the DMF solution to the H-Dibg-Peptide-Resin. React under microwave irradiation (75 °C) for 20 minutes[5].

  • Verification: Perform a Chloranil test. Standard Kaiser tests often yield false negatives for highly hindered amines. If the beads turn blue/green, repeat the coupling.

Protocol B: BTC-Mediated Acid Chloride Coupling (For Coupling Fmoc-Dibg-OH)

Causality: Generates an extremely reactive acid chloride in situ to force the sterically shielded Dibg carboxylate to react.

  • Preparation: In a strictly anhydrous environment (fume hood), dissolve 3.0 eq of Fmoc-Dibg-OH and 1.0 eq of BTC (equivalent to 3.0 eq of phosgene) in anhydrous THF.

  • Activation: Add 10.0 eq of 2,4,6-collidine dropwise.

  • Self-Validation Check: The immediate formation of a dense white precipitate (collidinium chloride) visually confirms the generation of the highly reactive acid chloride. If the solution remains clear, your reagents are wet or degraded.

  • Coupling: Transfer the suspension to the peptide resin. React at 50 °C for 2 hours.

  • Clearing: Wash the resin extensively with THF, then DMF, to remove all chloride salts before proceeding to Fmoc deprotection.

Part 5: Mandatory Visualization

Workflow Start Identify Dibg Coupling Challenge C1 Challenge A: Coupling Fmoc-Dibg-OH (Dibg is Electrophile) Start->C1 C2 Challenge B: Acylating H-Dibg-Peptide (Dibg is Nucleophile) Start->C2 S1 Use BTC / Collidine (In situ Acid Chloride) C1->S1 Preferred S2 Use BOP-Cl (Mixed Anhydride) C1->S2 Alternative S3 Use Symmetrical Anhydride (Fmoc-AA)2O C2->S3 Superior Yield Opt Microwave SPPS (75-90°C) + PEG Resin S1->Opt S2->Opt S3->Opt

Caption: Decision tree for selecting the optimal activation chemistry for Dibg couplings.

DKP N1 Fmoc-AA-Dibg-Resin N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 H-AA-Dibg-Resin (Free Amine) N2->N3 N4 Thorpe-Ingold Effect (Steric Compression) N3->N4 N7 Rapid Coupling via Symmetrical Anhydride N3->N7 Immediate Acylation N5 Intramolecular Attack on Ester/Amide Bond N4->N5 If coupling is slow N6 Diketopiperazine (DKP) + Truncated Resin N5->N6 N8 Successful Elongation N7->N8

Caption: Mechanistic pathway of DKP formation vs. successful peptide elongation.

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Troubleshooting

preventing side reactions during Leucine, 2-(2-methylpropyl)- peptide synthesis

Troubleshooting Guide: Synthesizing Peptides with Leucine, 2-(2-methylpropyl)- Welcome to the . As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when incorporating high...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Synthesizing Peptides with Leucine, 2-(2-methylpropyl)-

Welcome to the . As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when incorporating highly sterically hindered non-natural amino acids.

Leucine, 2-(2-methylpropyl)- , systematically known in peptide chemistry as α,α -diisobutylglycine (Dibg) , is a C α,α -disubstituted amino acid ( αα AA). It is heavily utilized by drug development professionals to introduce rigid conformational constraints (such as β -strand mimics) and is a critical component in mitigators designed to disrupt Amyloid- β fibrillization[1].

However, the twin isobutyl groups on the alpha carbon create a massive steric shield around the N-terminal amine. This extreme steric hindrance leads to notoriously slow coupling rates, sequence truncations, and a high susceptibility to side reactions like epimerization and diketopiperazine (DKP) formation[2].

This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity synthesis of Dibg-containing peptides.

Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents (HATU, DIC/HOBt) fail when trying to acylate the N-terminus of Dibg?

Causality: The failure is purely mechanical. Standard uronium (HATU/HBTU) or phosphonium (PyAOP) coupling reagents activate the incoming amino acid effectively, but the resulting active ester is too bulky to penetrate the steric umbrella created by the two isobutyl groups on the resin-bound Dibg[2]. Because the nucleophilic attack by the Dibg amine is severely retarded, the activated incoming amino acid degrades or undergoes side reactions before the peptide bond can form[3]. Solution: Abandon standard base-catalyzed coupling reagents for this specific step. Instead, utilize Fmoc-amino acid symmetrical anhydrides in the absence of exogenous base[3]. Symmetrical anhydrides are highly reactive, less sterically demanding acylating agents that can bypass the isobutyl shield[2].

Q2: I am observing massive loss of chiral integrity (epimerization) of the amino acid coupled onto Dibg. How do I prevent this?

Causality: Epimerization is a direct consequence of the slow coupling rate. When an activated amino acid sits in solution waiting to react with the hindered Dibg amine, the activation moiety (especially in the presence of basic equivalents like DIEA) promotes the cyclization of the activated amino acid into an oxazol-5(4H)-one intermediate. The α -proton of this oxazolone is highly acidic. The excess base strips this proton, creating a planar enolate that rapidly racemizes before the ring slowly opens to form the peptide bond. Solution: Perform a base-free coupling . By using the symmetrical anhydride method without DIEA or collidine, you eliminate the basic conditions required for the proton abstraction step of the oxazolone intermediate, thereby preserving chiral integrity[2].

Epimerization A Activated Incoming Amino Acid B Successful Coupling (Fast Reaction) A->B Low Steric Hindrance C Oxazol-5(4H)-one Formation (Steric Block) A->C High Steric Hindrance (Dibg N-terminus) C->B Ring Opening (Slow) D Base-Catalyzed Proton Abstraction C->D Excess Base (DIEA) E Epimerized/Racemized Peptide Product D->E Loss of Chiral Integrity

Caption: Mechanistic divergence of activated amino acids into successful coupling versus oxazolone-mediated epimerization.

Q3: My LC-MS shows a massive deletion sequence and a byproduct with a mass shift of -18 Da. What is happening?

Causality: You are observing Diketopiperazine (DKP) formation . If Dibg is located at the second position from the C-terminus, the extreme conformational constraint of the αα AA forces the deprotected N-terminal amine into close spatial proximity with the C-terminal ester linkage to the resin. During the Fmoc deprotection of the second amino acid, the free amine attacks the ester bond, cleaving the dipeptide from the resin as a cyclic DKP (loss of H2​O , -18 Da relative to the linear dipeptide). Solution: Synthesize the peptide on a 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the spatial arrangement required for the intramolecular aminolysis, effectively shutting down DKP formation.

Quantitative Data: Reagent Efficacy for Dibg Acylation

To validate the shift away from standard reagents, review the comparative data for acylating the N-terminus of α,α -diisobutylglycine (15-hour reaction times)[2]:

Coupling MethodActivation MechanismTypical YieldEpimerization Risk
HATU / HOAt / DIEA Uronium salt activation~32-35%High (due to excess base)
PyAOP / HOAt / DIEA Phosphonium salt activationModerateHigh (due to excess base)
Amino Acid Fluorides Acid fluoride intermediateLow-ModerateLow
[Protocol] Fmoc-AA Symmetrical Anhydride Base-free acylation>95% Very Low
Experimental Methodology: Base-Free Symmetrical Anhydride Acylation

To ensure a self-validating and robust synthesis, follow this step-by-step protocol for acylating the highly hindered Dibg residue[3].

Phase 1: Preparation of the Symmetrical Anhydride (Ex situ) Note: Symmetrical anhydrides must be generated immediately prior to use and cannot be stored.

  • Weigh 4.0 equivalents of the incoming Fmoc-protected amino acid and dissolve it in a minimal working volume of anhydrous Dichloromethane (DCM).

  • Add 2.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) directly to the amino acid solution.

  • Stir the mixture vigorously at room temperature for exactly 15 to 20 minutes . This stoichiometric ratio forces the formation of the symmetrical anhydride.

  • Evaporate the DCM solvent entirely under a gentle, steady stream of nitrogen gas.

  • Re-dissolve the resulting crystalline symmetrical anhydride in a minimal volume of anhydrous N,N-dimethylformamide (DMF).

Phase 2: Base-Free Coupling (In situ) 6. Add the DMF-solubilized symmetrical anhydride directly to the SPPS reaction vessel containing the deprotected, resin-bound Dibg peptide. 7. Critical Step: Do not add any exogenous base (e.g., DIEA, NMM, or Collidine). The reaction must remain base-free to prevent oxazolone-mediated epimerization[2]. 8. Agitate the reaction vessel continuously for 12 to 15 hours at room temperature. 9. Drain the reaction vessel and wash the resin extensively (5x DMF, 5x DCM) to remove unreacted anhydride and the diisopropylurea byproduct.

Phase 3: Self-Validation 10. Perform a micro-cleavage on a 2 mg aliquot of the resin using 95% TFA / 2.5% TIS / 2.5% H2​O . 11. Analyze the cleavage cocktail via LC-MS. A mass shift corresponding to the exact mass of the coupled amino acid minus water confirms successful acylation. If unreacted Dibg remains, perform a second coupling cycle using freshly prepared symmetrical anhydride before attempting to cap with acetic anhydride.

Workflow S1 Resin Selection (2-CTC Resin) S2 Coupling Dibg (BOP-Cl or PyAOP) S1->S2 S3 Fmoc Deprotection (20% Piperidine) S2->S3 S4 Symmetrical Anhydride Preparation (DIC) S3->S4 S5 Acylation of Dibg (No Excess Base) S4->S5

Caption: Optimized solid-phase peptide synthesis workflow for incorporating alpha,alpha-diisobutylglycine.

References
  • Fu, Y. W., & Hammer, R. P. (2002). Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. Organic Letters, 4(2), 237-240.

  • Fu, Y. W., Etienne, M. A., & Hammer, R. P. (2003). Facile synthesis of alpha,alpha-diisobutylglycine and anchoring its derivatives onto PAL-PEG-PS resin. The Journal of Organic Chemistry, 68(25), 9854-9857.

  • Etienne, M. A., et al. (2010). Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization. ACS Chemical Neuroscience, 1(9), 621–633.

Sources

Reference Data & Comparative Studies

Validation

NMR Structural Validation of Leucine, 2-(2-methylpropyl)- Containing Peptidomimetics: A Comprehensive Comparison Guide

Introduction Leucine, 2-(2-methylpropyl)- (CAS 99863-59-9), more commonly known as α,α -diisobutylglycine (Dibg), is a highly sterically hindered, dialkylated unnatural amino acid [1]. In peptidomimetic drug design, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Leucine, 2-(2-methylpropyl)- (CAS 99863-59-9), more commonly known as α,α -diisobutylglycine (Dibg), is a highly sterically hindered, dialkylated unnatural amino acid [1]. In peptidomimetic drug design, the incorporation of Dibg severely restricts the ϕ and ψ backbone dihedral angles. This steric bulk reliably induces rigid secondary structures, such as 310​ -helices or fully extended β -strand mimics, depending on the surrounding sequence context.

While X-ray crystallography provides high-resolution solid-state snapshots, validating these constrained conformations in solution requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy. However, the unique physical properties of mid-sized peptidomimetics present distinct analytical challenges. This guide objectively compares the critical NMR techniques required to validate the 3D solution structure of Dibg-containing peptidomimetics, focusing on distance constraints and hydrogen bond assignments.

PART 1: The Distance Constraint Dilemma: NOESY vs. ROESY

The Causality of the "NMR Invisible" Window

To calculate a 3D solution structure, researchers rely on the Nuclear Overhauser Effect (NOE) to measure through-space interproton distances (< 5 Å). The magnitude and sign of the NOE depend entirely on the molecular tumbling rate (rotational correlation time, τc​ ) relative to the spectrometer's Larmor frequency ( ω ).

Small molecules ( ωτc​≪1 ) exhibit positive NOEs, while large proteins ( ωτc​≫1 ) exhibit strong negative NOEs. However, Dibg-containing peptidomimetics typically fall into the 1,000–3,000 Da mass range. At standard high-field NMR frequencies (e.g., 600 MHz), these mid-sized molecules tumble at an intermediate rate where ωτc​≈1.12 . At this exact zero-crossing point, the steady-state NOE transitions from positive to negative, effectively vanishing into the "NMR invisible" window [2].

To bypass this, Rotating-Frame Overhauser Effect Spectroscopy (ROESY) must be utilized. By applying a spin-lock field, cross-relaxation occurs in the rotating frame, ensuring that the ROE is always positive and non-zero, regardless of the tumbling rate.

Performance Comparison: NOESY vs. ROESY
Parameter2D NOESY2D ROESY
Optimal Mass Range < 1,000 Da or > 3,000 Da1,000 – 3,000 Da (Peptidomimetics)
Cross-Peak Sign Positive (small) or Negative (large)Always Positive (Opposite phase to diagonal)
Zero-Crossing Risk High ( ωτc​≈1.12 )None
Artifact Susceptibility LowHigh (TOCSY transfers during spin-lock)
Typical Mixing Time ( τm​ ) 100 – 500 ms200 – 300 ms
Step-by-Step ROESY Protocol for Dibg Peptidomimetics
  • Sample Preparation: Dissolve 2-5 mg of the Dibg-peptidomimetic in 600 µL of a suitable deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ). Ensure the sample is fully degassed to prevent paramagnetic relaxation from dissolved oxygen.

  • Probe Tuning & Shimming: Tune the probe to 1 H and perform rigorous 3D gradient shimming.

  • Pulse Sequence Selection: Select a standard ROESY sequence with solvent suppression if necessary (e.g., roesyesgpph on Bruker systems).

  • Spin-Lock Calibration: Set the continuous wave (CW) spin-lock power strictly to 2-2.5 kHz. Causality: Excessive spin-lock power exacerbates unwanted TOCSY artifacts (J-coupling transfers), which can be misidentified as spatial proximities.

  • Mixing Time ( τm​ ): Set τm​ to 200–250 ms. Run a buildup curve (e.g., 100, 150, 200, 250 ms) if precise distance quantification is required.

  • Acquisition: Acquire with a minimum of 2048 x 256 complex points to ensure adequate resolution of the highly shielded Dibg isobutyl side chains.

PART 2: Validating the 310​ -Helix: VT-NMR vs. H/D Exchange

The Causality of Amide Temperature Coefficients

Dibg strongly induces 310​ -helical turns, which are characterized by i→i+3 intramolecular hydrogen bonds. Validating these H-bonds is critical to confirming the peptidomimetic fold.

Variable Temperature NMR (VT-NMR) measures the temperature coefficient ( ΔδNH​/ΔT ) of backbone amide protons. As temperature increases, the hydrogen-bonding network of the bulk solvent is disrupted. Amide protons that are solvent-exposed experience significant deshielding changes, resulting in highly negative temperature coefficients (< -4.6 ppb/K). Conversely, amide protons sequestered within an intramolecular 310​ -helical hydrogen bond are shielded from the solvent, yielding coefficients more positive than -4.6 ppb/K (e.g., -2.0 to 0 ppb/K)[3].

Alternatively, Hydrogen/Deuterium (H/D) exchange monitors the kinetic decay of amide signals upon the addition of D2​O . However, this can be complicated by the extreme hydrophobicity of the Dibg side chains, which may artificially slow exchange rates even in the absence of true H-bonds.

Performance Comparison: VT-NMR vs. H/D Exchange
ParameterVT-NMR ( ΔδNH​/ΔT )H/D Exchange
Mechanism Thermodynamic solvent shieldingKinetic isotope exchange
Threshold for H-Bond > -4.6 ppb/K (More positive)Slow decay ( t1/2​ > hours)
Solvent Requirement Any non-exchanging solvent (e.g., DMSO- d6​ )Requires D2​O or CD3​OD
Dibg Steric Interference Low (Directly measures H-bond strength)High (Steric bulk artificially slows exchange)
Throughput Rapid (1-2 hours total)Slow (Requires monitoring over days)
Step-by-Step VT-NMR Protocol
  • Calibration: Calibrate the spectrometer's variable temperature unit using a 100% methanol standard (for < 300 K) or 100% ethylene glycol standard (for > 300 K) to ensure accurate internal temperature readings.

  • Baseline Acquisition: Acquire a high-resolution 1D 1 H spectrum or 2D TOCSY at 298 K. Assign all backbone amide resonances.

  • Temperature Titration: Increase the temperature in 5 K increments (e.g., 298 K, 303 K, 308 K, 313 K, 318 K). Allow the sample to equilibrate for 10 minutes at each step before acquiring the spectrum.

  • Data Plotting: Plot the chemical shift ( δ , in ppb) of each amide proton against Temperature (K).

  • Linear Regression: Calculate the slope ( ΔδNH​/ΔT ). Assign residues with a slope > -4.6 ppb/K as participants in the i→i+3 310​ -helical hydrogen bonding network.

PART 3: Visualizing the NMR Validation Workflow

Below is the logical decision tree for validating the 3D structure of Dibg-containing peptidomimetics.

NMR_Workflow Start Synthesized Dibg Peptidomimetic MW_Check Check Molecular Weight & Tumbling (ωτc ≈ 1?) Start->MW_Check NOESY NOESY (MW < 1000 or > 3000 Da) MW_Check->NOESY Extreme MW ROESY ROESY (MW 1000 - 3000 Da) MW_Check->ROESY Mid-size MW H_Bond Hydrogen Bond Validation (3_10 Helix Confirmation) NOESY->H_Bond ROESY->H_Bond VT_NMR VT-NMR (Δδ/ΔT > -4.6 ppb/K = H-Bonded) H_Bond->VT_NMR HD_Ex H/D Exchange (Slow kinetics = H-Bonded) H_Bond->HD_Ex Structure 3D Solution Structure Calculation (Distance + Angle Constraints) VT_NMR->Structure HD_Ex->Structure

Decision tree for NMR structural validation of mid-sized peptidomimetics.

Conclusion

For peptidomimetics containing the sterically demanding Leucine, 2-(2-methylpropyl)- (Dibg) residue, standard NMR workflows often fail due to the intermediate tumbling regime ( ωτc​≈1.12 ) and extreme steric shielding. By pivoting to ROESY for positive distance constraints and prioritizing VT-NMR over H/D exchange to avoid false-positive kinetic shielding, researchers can establish a self-validating system to accurately map the induced 310​ -helical architectures.

References

  • University of Oxford. "NMR Glossary: ROESY: Rotating-Frame NOE Spectroscopy." Ox.ac.uk. Available at: [Link]

  • Cierpicki, T., & Otlewski, J. "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Available at: [Link]

Comparative

Comparative Efficacy of Diisobutylglycine vs. Proline as β-Sheet Breakers in Amyloidosis

As a Senior Application Scientist specializing in peptide engineering and amyloidosis, I frequently evaluate conformational restrictors designed to halt the toxic aggregation of amyloid-beta (Aβ) proteins. The transition...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide engineering and amyloidosis, I frequently evaluate conformational restrictors designed to halt the toxic aggregation of amyloid-beta (Aβ) proteins. The transition of Aβ monomers into neurotoxic, cross-β-sheet oligomers and fibrils is the pathological hallmark of Alzheimer's disease. To combat this, researchers deploy β-sheet breakers (BSBs) —molecules engineered to intercalate into growing fibrils and disrupt their hydrogen-bonding networks.

In this guide, we will objectively compare the efficacy of the classic natural breaker, Proline , against a highly potent engineered alternative: Leucine, 2-(2-methylpropyl)- , formally known in peptide chemistry as α,α-diisobutylglycine (Dbg) .

Mechanistic Profiling: The "Why" Behind the Efficacy

To understand how these molecules perform in vitro and in vivo, we must first analyze the causality behind their structural behavior.

Proline: The Natural Conformational Restrictor

Proline is the gold standard for natural β-sheet disruption. Its efficacy stems from two intrinsic structural limitations:

  • Loss of Hydrogen Bond Donor: Because its side chain cyclizes onto the backbone nitrogen, proline forms a secondary amine. Once incorporated into a peptide bond, it lacks the amide hydrogen necessary to act as an H-bond donor to the adjacent β-strand.

  • Restricted Ramachandran Space: The pyrrolidine ring severely restricts the backbone phi (Φ) angle (typically fixed around -65°). This prevents the peptide from adopting the extended conformation (Φ ≈ -120°, Ψ ≈ +120°) required for stable β-sheet geometry.

As demonstrated by , incorporating proline into the central hydrophobic core of Aβ (forming peptides like iAβ5) effectively induces a structural "kink" that terminates fibril elongation.

Diisobutylglycine (Dbg): The Engineered Steric Shield

Leucine, 2-(2-methylpropyl)- (Dbg) operates on a completely different biophysical principle. As an α,α-disubstituted amino acid (ααAA), Dbg possesses two bulky isobutyl groups on its alpha carbon.

  • Severe Steric Hindrance: Unlike proline, Dbg can tolerate an extended backbone conformation. However, the dual isobutyl groups create massive steric bulk above and below the peptide plane.

  • Fibril Capping: When a Dbg-modified peptide binds to the exposed edge of a growing Aβ fibril, the steric bulk physically blocks the next Aβ monomer from docking. It effectively "caps" the fibril face.

Thermodynamic and structure-activity analyses by and confirm that increasing the steric bulk of dialkylated residues shifts the equilibrium to favor sheet disruption, allowing Dbg to disassemble preformed fibrils at much lower molar ratios than proline.

Mechanism A Amyloid-β Monomers B β-Sheet Elongation (Fibrillogenesis) A->B C Proline-based Breaker (e.g., iAβ5) B->C D Dbg-based Breaker (α,α-dialkylated) B->D E Loss of H-bond Donor & Restricted Φ Angle C->E F Severe Steric Hindrance (Dual Isobutyl Groups) D->F G Fibril Capping & Disassembly E->G F->G

Mechanistic pathways of β-sheet disruption by Proline vs. Diisobutylglycine (Dbg).

Quantitative Efficacy Data

When designing a therapeutic peptidomimetic, raw performance metrics dictate candidate selection. The table below synthesizes the experimental efficacy of Proline-based vs. Dbg-based breakers.

ParameterProline-Based Breakers (e.g., iAβ5)Dbg-Based Breakers (e.g., AAMPs)
Primary Mechanism Loss of H-bond donor & Φ angle restrictionSevere steric hindrance (fibril capping)
Fibrillogenesis Inhibition ~80% reduction at 1:10 (Aβ:Breaker) ratio~80-90% reduction at 1:1 (Aβ:Breaker) ratio
Preformed Fibril Disassembly Moderate (requires high molar excess)High (highly effective at equimolar concentrations)
Proteolytic Stability Low to Moderate (susceptible to proteases)Extremely High (α,α-disubstitution blocks cleavage)
Conformational Impact Induces turn/kink in the peptide backboneTolerates extended backbone but blocks face stacking

Data synthesized from standardized ThT fluorescence and TEM morphological assays [1][2].

Experimental Validation Protocols

To ensure scientific integrity, every claim of β-sheet disruption must be backed by a self-validating experimental system. As an application scientist, I mandate a two-pronged approach: kinetic monitoring followed by orthogonal morphological validation.

Protocol 1: Kinetic Monitoring via Thioflavin T (ThT) Assay

Causality: ThT is a benzothiazole dye that exhibits a massive quantum yield increase when its rotational freedom is restricted upon binding to the cross-β-sheet structures of amyloid fibrils. This provides a direct, real-time kinetic readout of fibrillogenesis.

Step-by-Step Methodology:

  • Monomerization: Solubilize lyophilized Aβ1-40 in hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates. Evaporate HFIP under a nitrogen stream and resuspend the peptide film in DMSO, followed by dilution in PBS (pH 7.4) to a final concentration of 25 µM.

  • Breaker Introduction: Add the β-sheet breaker (Proline-peptide or Dbg-peptide) to the Aβ solution at equimolar (1:1) and excess (1:10) ratios.

  • ThT Addition: Introduce ThT to a final concentration of 10 µM.

  • Kinetic Reading: Incubate the microplate at 37°C with continuous orbital shaking. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 48 hours.

  • Data Analysis: Calculate the lag phase extension and the reduction in maximum fluorescence plateau relative to the Aβ-only control.

Protocol 2: Morphological Validation via TEM/AFM

Causality: Fluorescence data can occasionally be confounded by inner filter effects or competitive binding between the breaker and the ThT dye. Direct morphological imaging via Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) is strictly required to visually confirm the absence or disassembly of fibrils.

Step-by-Step Methodology:

  • Sample Preparation: Extract 10 µL aliquots from the ThT assay microplate at the 48-hour mark.

  • Grid Adsorption: Deposit the aliquot onto a glow-discharged, carbon-coated copper grid. Allow 2 minutes for adsorption.

  • Negative Staining: Wick away excess solution with filter paper. Apply 10 µL of 2% uranyl acetate for 1 minute to enhance the contrast of the proteinaceous structures against the carbon background.

  • Imaging: Air-dry the grid and image using a TEM at 100 kV.

  • Validation: Proline-treated samples typically show shortened protofibrils, whereas Dbg-treated samples frequently exhibit complete reversion to amorphous, non-toxic spherical aggregates.

Workflow S1 1. Fibril Preparation (Aβ1-40 incubation) S2 2. Breaker Introduction (Equimolar Dbg/Pro) S1->S2 S3 3. Kinetic Monitoring (ThT Fluorescence) S2->S3 S4 4. Morphological Analysis (TEM / AFM) S3->S4

Self-validating experimental workflow for assessing β-sheet breaker efficacy.

Conclusion & Application Guide

Both Proline and Diisobutylglycine (Leucine, 2-(2-methylpropyl)-) are highly effective β-sheet breakers, but their application contexts differ drastically:

  • Choose Proline-based breakers when designing early-generation, highly biocompatible peptides where natural amino acid sequences are strictly required.

  • Choose Dbg-based breakers for advanced therapeutic peptidomimetics. The massive steric hindrance provided by the dual isobutyl groups not only allows for potent fibril disassembly at equimolar ratios but also imparts near-total resistance to proteolytic degradation—a critical requirement for central nervous system drug delivery.

References

  • Soto, C., Sigurdsson, E. M., Morelli, L., Kumar, R. A., Castaño, E. M., & Frangione, B. (1998). Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy. Nature Medicine, 4(7), 822-826. URL: [Link]

  • Bett, C. K., Ngunjiri, J. N., Serem, W. K., Fontenot, K. R., Hammer, R. P., McCarley, R. L., & Garno, J. C. (2010). Structure−Activity Relationships in Peptide Modulators of β-Amyloid Protein Aggregation: Variation in α,α-Disubstitution Results in Altered Aggregate Size and Morphology. ACS Chemical Neuroscience, 1(9), 608–626. URL:[Link]

  • Karnes, M. A., Schettler, S. L., Werner, H. M., Kurz, A. F., Horne, W. S., & Lengyel, G. A. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. Organic Letters, 18(15), 3902–3905. URL:[Link]

Validation

Engineering Conformational Constraints: Evaluating Secondary Structure Stability of 2-Isobutylleucine vs. L-Norvaline

In the rational design of peptidomimetics and foldamers, controlling backbone trajectory is paramount. As a Senior Application Scientist, I frequently evaluate non-proteinogenic amino acids to enforce specific secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of peptidomimetics and foldamers, controlling backbone trajectory is paramount. As a Senior Application Scientist, I frequently evaluate non-proteinogenic amino acids to enforce specific secondary structures or disrupt pathological protein aggregation. Two fascinating residues often compared in this context are L-norvaline (Nva) and 2-isobutylleucine (chemically known as α,α -diisobutylglycine, or Dibg ).

While Nva provides a flexible, linear hydrophobic core, Dibg introduces severe steric constraints that fundamentally alter peptide folding landscapes[1]. This guide objectively compares their structural impacts, supported by mechanistic causality and validated experimental workflows.

Mechanistic Causality: The Ramachandran Constraints

The fundamental difference in secondary structure stability between Nva and Dibg is dictated by their substitution at the α -carbon.

  • L-Norvaline (Nva): As a mono-substituted α -amino acid with a linear propyl side chain, Nva retains the α -proton. This lack of branching near the backbone allows for a wide range of permissible dihedral angles ( ϕ and ψ ). Consequently, Nva is highly flexible and readily accommodates the extended conformations required for β -sheet formation or the tight turns of standard α -helices[2].

  • 2-Isobutylleucine (Dibg): Dibg is an α,α -disubstituted amino acid, possessing two bulky isobutyl groups at the α -carbon. This dual substitution creates immense steric clash with adjacent carbonyl and amide groups. The thermodynamic penalty of rotation restricts the backbone to highly specific Ramachandran coordinates, typically favoring 310​ -helices or fully extended C5​ conformations[1]. Crucially, the steric bulk protruding from both faces of the peptide backbone prevents the close inter-strand hydrogen bonding necessary for cross- β sheet assembly, making Dibg a potent β -sheet breaker[3].

Comparative Data Summary
Structural Parameter2-Isobutylleucine (Dibg)L-Norvaline (Nva)
Chemical Classification α,α -Disubstituted amino acidMono-substituted α -amino acid
Side Chain Architecture Dual branched (Isobutyl groups)Single linear (Propyl group)
Backbone Flexibility Highly restricted (Sterically hindered)Highly flexible
Favored Secondary Structure 310​ -helix or extended C5​ conformationSequence-dependent ( α -helix/ β -sheet)
β -Sheet Propensity Disruptive (Prevents inter-strand H-bonding)Tolerated (Supports cross- β packing)
Primary Application Amyloid aggregation mitigation, foldamersHydrophobic core replacement, control sequences
SPPS Coupling Efficiency Low (Requires specialized activators)High (Standard HBTU/DIC chemistry)
Visualization of Structural Logic

SecondaryStructure cluster_Nva L-Norvaline (Nva) Pathway cluster_Dibg 2-Isobutylleucine (Dibg) Pathway Nva L-Norvaline (Mono-substituted) Flex High Backbone Flexibility Nva->Flex Beta Cross-β Sheet Assembly Flex->Beta Fibril Mature Fibrils (Aggregation) Beta->Fibril Dibg 2-Isobutylleucine (α,α-Disubstituted) Steric Steric Hindrance (Restricted φ, ψ) Dibg->Steric Disrupt β-Sheet Disruption Steric->Disrupt Amorphous Spherical Aggregates (Mitigation) Disrupt->Amorphous

Mechanistic pathway comparing L-norvaline and 2-isobutylleucine in amyloid-beta aggregation.

Self-Validating Experimental Protocols

To objectively evaluate the structural stability and aggregation behavior of peptides containing these residues, we employ a two-tiered experimental approach: synthesis validation and structural characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered Sequences

Causality: The extreme steric hindrance of Dibg shields its -amine, rendering standard coupling reagents (e.g., HBTU, DIC) ineffective. We must use highly reactive phosphonium salts (PyAOP) or mixed anhydrides (BOP-Cl) to drive the acylation[4]. Nva serves as the baseline control to isolate the variable of steric hindrance.

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-PAL-PEG-PS resin (0.16 mmol/g loading) in DMF for 30 minutes.

  • Control Synthesis (Nva): For the Nva-containing control peptide, perform standard Fmoc deprotection (20% piperidine/DMF) and couple Fmoc-Nva-OH (4 equiv) using HBTU (4 equiv) and DIPEA (8 equiv) for 45 minutes at room temperature.

  • Hindered Synthesis (Dibg): For the Dibg-containing peptide, perform Fmoc deprotection. Couple Fmoc-Dibg-OH (4 equiv) using PyAOP (4 equiv) and DIPEA (8 equiv) in DMF. Critical Step: Elevate the reaction temperature to 50°C and extend the coupling time to 2 hours[4]. Repeat with a double-coupling cycle to ensure completion.

  • Self-Validation Check (Micro-cleavage): Before proceeding to the next residue, cleave 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

    • Expected Outcome: The Nva sequence should show a single mass peak of the desired product. If the Dibg coupling used standard HBTU, LC-MS will reveal a massive deletion sequence peak, validating the necessity of the PyAOP/50°C protocol. Successful PyAOP coupling will yield the correct mass with the Dibg addition.

Protocol 2: Evaluating β -Sheet Disruption via CD and ThT Assays

Causality: To prove Dibg's efficacy as a secondary structure breaker, we incorporate it into the hydrophobic core of an Amyloid- β mitigating peptide. Circular Dichroism (CD) directly measures the chiral backbone environment, while Thioflavin T (ThT) fluorescence quantifies mature fibril formation[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the synthesized peptides (Nva-variant and Dibg-variant) in hexafluoroisopropanol (HFIP) to monomerize, then dry under nitrogen. Reconstitute in 10 mM phosphate buffer (pH 7.4) to a final concentration of 40 μ M.

  • ThT Fluorescence Assay (Fibrillization Kinetics):

    • Mix the peptide solutions with 20 μ M ThT.

    • Incubate at 37°C with continuous agitation.

    • Measure fluorescence (Excitation: 445 nm, Emission: 482 nm) over 7 days.

    • Self-Validation Check: A control sample of pure monomeric Aβ1−40​ must show a sigmoidal increase in fluorescence over the 7 days, confirming the assay conditions actively support fibrillization.

  • Circular Dichroism (Secondary Structure):

    • Transfer aliquots at Day 0 and Day 7 to a 0.1 cm pathlength quartz cuvette.

    • Scan from 190 nm to 260 nm at 20°C.

    • Expected Outcome: At Day 0, both peptides should display a minimum near 200 nm (random coil). By Day 7, the Nva-variant will exhibit a shift to a minimum at 218 nm, confirming cross- β sheet formation. The Dibg-variant will maintain the random coil signature or show 310​ -helical characteristics (minima at 205 nm and 222 nm), proving that the dual isobutyl groups successfully prevented β -sheet aggregation[3].

References
  • Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin. ACS Publications.[Link]

  • Structure−Activity Relationships in Peptide Modulators of β-Amyloid Protein Aggregation. NIH.[Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. NIH.[Link]

  • Modeling of Peptaibol Analogues Incorporating Nonpolar α,α-Dialkyl Glycines Shows Improved α-Helical Preorganization and Spontaneous Membrane Permeation. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Leucine Derivatives

A Note on Chemical Identification: The specific chemical name "Leucine, 2-(2-methylpropyl)-" does not correspond to a standard, readily available Safety Data Sheet (SDS). The structural ambiguity necessitates a cautious...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: The specific chemical name "Leucine, 2-(2-methylpropyl)-" does not correspond to a standard, readily available Safety Data Sheet (SDS). The structural ambiguity necessitates a cautious approach. This guide, therefore, provides essential safety protocols and personal protective equipment (PPE) recommendations based on established best practices for handling structurally similar amino acid derivatives. Researchers, scientists, and drug development professionals should always consult a specific and verified SDS for any chemical before handling.

Foundational Safety and Hazard Assessment

Amino acid derivatives, while often not classified as highly hazardous, can present risks such as skin, eye, and respiratory irritation, particularly when handled as fine powders which can become airborne.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any procedure, it is crucial to understand the potential hazards associated with the specific compound and the experimental conditions.

Engineering Controls as the First Line of Defense:

  • Ventilation: Always handle these compounds in a well-ventilated area. For procedures that may generate dusts or aerosols, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[2]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for handling Leucine, 2-(2-methylpropyl)- and similar amino acid derivatives.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust particles and accidental splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact and potential irritation. Contaminated gloves should be disposed of immediately after use.[3]
Skin & Body Protection Standard laboratory coat. For larger quantities or increased risk of spillage, consider a chemical-resistant apron over the lab coat.[1]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, especially outside of a fume hood.[1]Prevents inhalation of fine particles that can cause respiratory irritation.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation:

  • Ensure all required PPE is correctly worn before entering the designated handling area.

  • Clear the workspace of any non-essential items to prevent contamination and clutter.

3.2. Weighing and Transferring:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[2]

  • Use anti-static tools and equipment where appropriate to prevent ignition from static discharge.[2]

3.3. Post-Handling:

  • Thoroughly clean the work area after handling is complete.

  • Wash hands and any exposed skin with soap and water.[3]

Spill and Disposal Plan

4.1. Spill Response:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust. Mix with an inert absorbent material like sand.

  • Collection: Collect the mixture into a suitable, tightly sealed, and clearly labeled container for disposal.[1]

  • Cleaning: Thoroughly clean the spill area.

4.2. Disposal Protocol:

  • Waste Classification: Dispose of Leucine, 2-(2-methylpropyl)- as special waste, following all local, state, and federal regulations.

  • Containerization: Keep waste chemical in its original container or a suitable, clearly labeled, and sealed container.[1] Do not mix with other waste streams.[4]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling Leucine Derivative fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood dust_risk Is there a risk of generating dust or aerosols? fume_hood->dust_risk Yes base_ppe Standard PPE: - Safety Glasses with Side-Shields - Nitrile Gloves - Lab Coat fume_hood->base_ppe No dust_risk->base_ppe No enhanced_ppe Enhanced PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (NIOSH/MSHA approved) dust_risk->enhanced_ppe Yes

Caption: PPE Selection Workflow for Handling Leucine Derivatives.

References

  • Chemical Properties of l-Leucine, N-benzyloxycarbonyl-N-methyl-, isobutyl ester. Cheméo. [Link]

  • l-Leucine, N-propoxycarbonyl-, isobutyl ester. PubChem. [Link]

  • SAFETY DATA SHEET - L-Leucine. Thermo Fisher Scientific. [Link]

  • Biological Safety Personal Protective Equipment. University of California, Berkeley. [Link]

Sources

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